An In-depth Technical Guide on the Synthesis of 4-(Ethylthio)benzoic Acid Introduction 4-(Ethylthio)benzoic acid is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis, incl...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Synthesis of 4-(Ethylthio)benzoic Acid
Introduction
4-(Ethylthio)benzoic acid is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis, including medicinal chemistry and materials science. Its structure, which incorporates both a carboxylic acid and a thioether functional group, allows for a range of chemical modifications, making it a versatile building block for more complex molecules. This guide provides a detailed overview of the primary synthesis mechanisms for 4-(Ethylthio)benzoic acid, complete with experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.
The most common and direct method for synthesizing 4-(Ethylthio)benzoic acid is through a nucleophilic aromatic substitution reaction. This approach typically involves the reaction of a 4-halobenzoic acid, such as 4-chlorobenzoic acid or 4-fluorobenzoic acid, with an ethylthiolate source.
Reaction Mechanism
The synthesis of 4-(methylthio)benzoic acid from 4-chlorobenzoic acid and sodium methyl mercaptide in a solvent like DMF proceeds via a nucleophilic aromatic substitution mechanism[1]. A similar mechanism can be applied to the synthesis of 4-(ethylthio)benzoic acid. The reaction is facilitated by a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which solvates the cation of the thiol salt, thereby increasing the nucleophilicity of the thiolate anion. The electron-withdrawing carboxylic acid group (or its carboxylate form under basic conditions) activates the aromatic ring towards nucleophilic attack at the para position.
The mechanism proceeds as follows:
Formation of the Nucleophile: Sodium ethanethiolate (NaSEt) serves as the source of the nucleophilic ethylthiolate anion (EtS⁻).
Nucleophilic Attack: The ethylthiolate anion attacks the carbon atom bearing the halogen on the 4-halobenzoic acid ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and the carboxylate group.
Leaving Group Departure: The halide ion (e.g., Cl⁻ or F⁻) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the sodium salt of 4-(ethylthio)benzoic acid.
Protonation: An acidic workup is then performed to protonate the carboxylate, yielding the final product, 4-(ethylthio)benzoic acid.
An In-depth Technical Guide to the Physicochemical Properties of 4-(Ethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Ethylthio)benzoic acid is a sulfur-containing aromatic carboxylic acid with potential applications in medicinal chemistry and drug developme...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethylthio)benzoic acid is a sulfur-containing aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure, featuring a benzoic acid core with an ethylthio substituent at the para position, imparts a unique combination of lipophilicity and acidic properties. This guide provides a comprehensive overview of the core physicochemical properties of 4-(Ethylthio)benzoic acid, detailed experimental protocols for their determination, and visualizations of its synthetic pathway and a key biological interaction. This document is intended to serve as a technical resource for researchers and professionals engaged in the study and application of this compound.
Physicochemical Properties
The physicochemical properties of 4-(Ethylthio)benzoic acid are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties are summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models or extrapolated from structurally similar compounds, such as 4-ethylbenzoic acid.
Detailed and reproducible experimental protocols are essential for the validation of physicochemical data and for the synthesis of the compound for further study.
Synthesis of 4-(Ethylthio)benzoic Acid via S-alkylation
A common and effective method for the synthesis of 4-(Ethylthio)benzoic acid is the S-alkylation of 4-mercaptobenzoic acid with an ethylating agent.[5]
Materials:
4-Mercaptobenzoic acid
Ethyl iodide or ethyl bromide
Sodium hydroxide (NaOH) or other suitable base
Solvent (e.g., ethanol, dimethylformamide)
Hydrochloric acid (HCl) for acidification
Distilled water
Standard laboratory glassware and purification apparatus (e.g., for recrystallization)
Procedure:
Deprotonation: Dissolve 4-mercaptobenzoic acid in a suitable solvent in a round-bottom flask. Add a stoichiometric equivalent of a base, such as sodium hydroxide, to deprotonate the thiol group, forming the sodium thiolate salt. The reaction is typically carried out at room temperature with stirring.
S-alkylation: To the solution of the thiolate, add a slight excess of the ethylating agent (e.g., ethyl iodide). The reaction mixture is then stirred, and the temperature may be moderately elevated to facilitate the nucleophilic substitution reaction.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water.
Acidification: The aqueous solution is acidified with a dilute acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylate group, causing the 4-(Ethylthio)benzoic acid to precipitate out of the solution.
Purification: The crude product is collected by filtration, washed with cold water to remove any inorganic salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(Ethylthio)benzoic acid.
Determination of Melting Point
The melting point is a critical indicator of the purity of a crystalline solid.
Apparatus:
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
Capillary tubes (sealed at one end)
Spatula
Mortar and pestle (if the sample needs to be finely powdered)
Procedure:
Sample Preparation: A small amount of the dry, purified 4-(Ethylthio)benzoic acid is finely powdered.
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
Heating and Observation: The temperature is increased at a steady rate (e.g., 2-3 °C per minute) as the expected melting point is approached. The temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range should be narrow (typically 1-2 °C).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a standard method for its determination.
Apparatus and Reagents:
pH meter with a combination glass electrode
Burette
Magnetic stirrer and stir bar
Beaker
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Solution of 4-(Ethylthio)benzoic acid of known concentration in a suitable solvent mixture (e.g., water-acetonitrile)
Standard pH buffers for calibration
Procedure:
Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pKa.
Sample Preparation: A known volume of the 4-(Ethylthio)benzoic acid solution is placed in a beaker with a magnetic stir bar.
Titration: The standardized NaOH solution is added incrementally from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Visualizations
Synthetic Workflow
The synthesis of 4-(Ethylthio)benzoic acid from 4-mercaptobenzoic acid can be represented as a straightforward workflow.
Caption: Workflow for the synthesis of 4-(Ethylthio)benzoic acid.
Conceptual Signaling Pathway: Inhibition of Cytochrome P450
4-(Ethylthio)benzoic acid has been identified as a potential inhibitor of bacterial cytochrome P450 (CYP) enzymes. The general mechanism of competitive inhibition is depicted below.
An In-depth Technical Guide to 4-(Ethylthio)benzoic Acid (CAS: 13205-49-7)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-(Ethylthio)benzoic acid, a versatile building block in medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Ethylthio)benzoic acid, a versatile building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role as a precursor to potent biological agents.
Core Physicochemical and Spectroscopic Data
4-(Ethylthio)benzoic acid is a solid, sulfur-containing aromatic carboxylic acid. Its key properties are summarized below.
¹H NMR (Proton Nuclear Magnetic Resonance) - Data for the analogous 4-(methylthio)benzoic acid in DMSO-d₆ (400 MHz)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
13.11
s
1H
-COOH
8.63
s
1H
Ar-H
8.12
d, J = 8.0 Hz
1H
Ar-H
8.05 – 7.97
m
3H
Ar-H
7.70 – 7.55
m
2H
Ar-H
Note: For 4-(Ethylthio)benzoic acid, one would expect a quartet around 2.9-3.1 ppm (2H, -S-CH₂-) and a triplet around 1.3-1.5 ppm (3H, -CH₃).[8]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Data for the analogous 4-(methylthio)benzoic acid in DMSO-d₆ (101 MHz)[8]
Chemical Shift (δ) ppm
Assignment
172.67
-COOH
140.15
Ar-C
137.36
Ar-C
135.82
Ar-C
134.50
Ar-C
133.54
Ar-C
133.39
Ar-C
133.28
Ar-C
132.87
Ar-C
132.02
Ar-C
130.38
Ar-C
Note: For 4-(Ethylthio)benzoic acid, the ethyl group carbons would appear at approximately 25-30 ppm (-S-CH₂-) and 13-16 ppm (-CH₃).[9]
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)
Assignment
~3000
O-H stretch (broad, characteristic of carboxylic acid dimers)
~2900
C-H stretch (aromatic and aliphatic)
~1680
C=O stretch (carbonyl of the carboxylic acid)
~1600, ~1480
C=C stretch (aromatic ring)
~1300
C-O stretch
~1200
S-CH₂ stretch
~900-700
C-H bend (aromatic)
Mass Spectrometry (MS)
The mass spectrum of 4-(Ethylthio)benzoic acid is expected to show a molecular ion peak [M]⁺ at m/z = 182. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z = 45) and the ethyl group (-CH₂CH₃, m/z = 29).
Synthesis of 4-(Ethylthio)benzoic Acid
A common and effective method for the synthesis of 4-(Ethylthio)benzoic acid is the S-alkylation of 4-mercaptobenzoic acid with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Experimental Protocol: Synthesis from 4-Mercaptobenzoic Acid
Materials:
4-Mercaptobenzoic acid
Ethyl iodide
Sodium hydroxide (NaOH)
Ethanol
Hydrochloric acid (HCl)
Distilled water
Procedure:
Deprotonation of 4-Mercaptobenzoic Acid: In a round-bottom flask, dissolve 4-mercaptobenzoic acid (1 equivalent) in ethanol. To this solution, add an aqueous solution of sodium hydroxide (1 equivalent) dropwise with stirring. The reaction mixture should be stirred at room temperature for 30 minutes to ensure complete formation of the sodium thiophenolate salt.
S-alkylation: To the solution from step 1, add ethyl iodide (1.1 equivalents) dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Isolation: After the reaction is complete, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with dilute hydrochloric acid until a precipitate forms (pH ~2-3).
Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis workflow for 4-(Ethylthio)benzoic acid.
Biological Activity and Applications
4-(Ethylthio)benzoic acid serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably as a precursor to tubulin polymerization inhibitors and as a potential inhibitor of bacterial cytochrome P450 enzymes.
Precursor to Tubulin Polymerization Inhibitors
Derivatives of 4-(Ethylthio)benzoic acid have been investigated as analogues of combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[10] These synthetic analogues often aim to mimic the structural features of combretastatin A-4 to disrupt microtubule dynamics in cancer cells.
Mechanism of Action:
Combretastatin A-4 and its analogues bind to the colchicine-binding site on β-tubulin.[11][12] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis. The inability to form a functional mitotic spindle leads to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[10][11]
Signaling pathway of tubulin inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
Purified tubulin (>99%)
GTP (Guanosine triphosphate)
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
Negative control (solvent vehicle)
96-well microplate reader with temperature control (37 °C) and absorbance measurement at 340 nm
Procedure:
Preparation: Prepare a stock solution of the test compound. On ice, prepare the tubulin polymerization reaction mixture containing tubulin and GTP in the general tubulin buffer.
Assay Setup: In a pre-chilled 96-well plate on ice, add the test compound at various concentrations to the wells. Also include wells for the positive and negative controls.
Initiation of Polymerization: Add the tubulin polymerization reaction mixture to each well.
Measurement: Immediately place the plate in the microplate reader pre-warmed to 37 °C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates microtubule polymerization. The effect of the test compound is determined by comparing the polymerization curves to the controls.
Experimental workflow for in vitro tubulin polymerization assay.
Potential Inhibition of Bacterial Cytochrome P450
4-(Ethylthio)benzoic acid has been reported as a potential inhibitor of bacterial cytochrome P450 (CYP) enzymes.[13] Thioether compounds can be metabolized by CYP enzymes, primarily through sulfoxidation.[14] In some cases, the resulting metabolites can act as inhibitors of the enzyme. The mechanism of inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based), where a reactive metabolite covalently binds to the enzyme.[15] Further research is needed to elucidate the specific bacterial CYP isoforms inhibited by 4-(Ethylthio)benzoic acid and the precise mechanism of inhibition.
Conclusion
4-(Ethylthio)benzoic acid is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a precursor for potent tubulin polymerization inhibitors highlights its importance in the field of oncology research. The information provided in this technical guide serves as a comprehensive resource for scientists and researchers working with this compound, facilitating its application in the synthesis of novel therapeutic agents and other advanced materials.
An In-depth Technical Guide to the Molecular Structure of 4-(Ethylthio)benzoic Acid
Introduction 4-(Ethylthio)benzoic acid, also known by its IUPAC name 4-(ethylsulfanyl)benzoic acid, is a sulfur-containing aromatic carboxylic acid. Its structure, which combines a benzoic acid moiety with an ethylthio g...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-(Ethylthio)benzoic acid, also known by its IUPAC name 4-(ethylsulfanyl)benzoic acid, is a sulfur-containing aromatic carboxylic acid. Its structure, which combines a benzoic acid moiety with an ethylthio group, makes it a versatile building block and intermediate in organic synthesis. For researchers in medicinal chemistry and drug development, this compound serves as a valuable scaffold for creating more complex molecules with potential therapeutic applications. Notably, it is a precursor for derivatives investigated as antitumor agents and has shown activity as an inhibitor of certain bacterial enzymes, highlighting its significance in pharmaceutical research. This guide provides a detailed overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis protocols, and known biological activities.
Chemical and Physical Properties
The fundamental properties of 4-(Ethylthio)benzoic acid are summarized below. These data are crucial for its identification, handling, and use in experimental settings.
The molecular structure consists of a central benzene ring substituted at positions 1 and 4 by a carboxylic acid group and an ethylthio group, respectively. This substitution pattern is key to its chemical reactivity and biological interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra are not publicly detailed, the ¹H and ¹³C NMR spectra can be reliably predicted based on the structure and data from analogous compounds.[3][4][5]
The IR spectrum is characterized by absorptions corresponding to its key functional groups.[1]
Principal IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
2500-3300 (broad)
O-H stretch
Carboxylic Acid (-COOH)
~1700
C=O stretch
Carboxylic Acid (-COOH)
~1600, ~1480
C=C stretch
Aromatic Ring
~1300
C-O stretch / O-H bend
Carboxylic Acid (-COOH)
| ~700-600 | C-S stretch | Thioether (-S-) |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 4-(Ethylthio)benzoic acid is expected to show a molecular ion peak (M⁺) at m/z = 182. Key fragmentation patterns would include the loss of the ethyl group (-29) to yield a fragment at m/z = 153, and the loss of the carboxyl group (-45) to yield a fragment at m/z = 137.
Experimental Protocols: Synthesis
4-(Ethylthio)benzoic acid can be synthesized through several established routes. A common and effective method is the nucleophilic substitution of an ethylating agent on 4-mercaptobenzoic acid.
Protocol: Synthesis via S-alkylation of 4-Mercaptobenzoic Acid
This protocol details the synthesis of 4-(Ethylthio)benzoic acid from 4-mercaptobenzoic acid and ethyl iodide.
Materials:
4-Mercaptobenzoic acid
Ethyl iodide (or ethyl bromide)
Sodium hydroxide (NaOH)
Ethanol
Hydrochloric acid (HCl), 2M
Deionized water
Magnetic stirrer and stir bar
Round-bottom flask
Reflux condenser
Ice bath
Buchner funnel and filter paper
Methodology:
Deprotonation: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-mercaptobenzoic acid in ethanol. To this stirred solution, add 1.1 equivalents of aqueous sodium hydroxide. Stir at room temperature for 20 minutes to ensure complete formation of the sodium thiophenolate salt.
Alkylation: Add 1.2 equivalents of ethyl iodide to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C). Maintain reflux for 3-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
Workup: After the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
Precipitation: Transfer the concentrated mixture to a beaker and place it in an ice bath. Slowly acidify the solution by adding 2M HCl dropwise while stirring until the pH reaches ~2. A white precipitate of 4-(Ethylthio)benzoic acid will form.
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any remaining salts.
Drying: Dry the purified product under vacuum to yield 4-(Ethylthio)benzoic acid as a white solid. Purity can be confirmed by measuring the melting point and through spectroscopic analysis (NMR, IR).
An In-depth Technical Guide to 4-(Ethylthio)benzoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Ethylthio)benzoic acid, with the IUPAC name 4-ethylsulfanylbenzoic acid , is an org...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 4-(Ethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethylthio)benzoic acid, with the IUPAC name 4-ethylsulfanylbenzoic acid , is an organic compound that has garnered interest in various scientific fields.[1] It is recognized as a stabilizer and a biotransformation product of salicylic acid. Notably, it has been identified as a potent inhibitor of bacterial cytochrome P450 enzymes, suggesting its potential as an antibacterial agent, particularly against antibiotic-resistant strains. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its known biological activities and mechanisms of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(Ethylthio)benzoic acid is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons in the para-substituted pattern, and a singlet for the carboxylic acid proton. For the similar 4-(methylthio)benzoic acid, aromatic protons appear around 7.2-8.0 ppm.
¹³C NMR
Resonances for the ethyl carbon atoms, four distinct aromatic carbons (due to symmetry), and a downfield signal for the carboxylic carbon. For 4-(methylthio)benzoic acid, the carboxylic carbon is observed around 167 ppm.
IR Spectroscopy
A broad O-H stretching band for the carboxylic acid from approximately 3300 to 2500 cm⁻¹, a sharp C=O stretching peak around 1700 cm⁻¹, and C-H stretching and bending vibrations for the aromatic ring and alkyl chain.[3]
Synthesis of 4-(Ethylthio)benzoic Acid
Representative Synthetic Workflow
The following diagram illustrates a representative workflow for the synthesis of thioether-substituted benzoic acids, based on established chemical transformations.
Caption: Synthetic workflow for 4-(Ethylthio)benzoic acid.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of an aryl thioether benzoic acid, adapted from a procedure for a similar compound.
Materials:
4-Halobenzoic acid (e.g., 4-bromobenzoic acid)
Sodium ethanethiolate
Anhydrous N,N-Dimethylformamide (DMF)
Hydrochloric acid (HCl), 1 M
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-halobenzoic acid (1.0 equivalent) in anhydrous DMF.
Nucleophilic Substitution: Add sodium ethanethiolate (1.1 equivalents) to the solution. Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. A precipitate should form.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(ethylthio)benzoic acid.
Biological Activity and Mechanism of Action
Inhibition of Bacterial Cytochrome P450
4-(Ethylthio)benzoic acid has been identified as a potent inhibitor of bacterial cytochrome P450 (CYP) enzymes. These enzymes are often crucial for the survival of bacteria, participating in various metabolic processes. Inhibition of these enzymes can lead to bacterial cell death or stasis, making this compound a candidate for antimicrobial drug development.
Caption: Inhibition of bacterial cytochrome P450 by 4-(Ethylthio)benzoic acid.
General Activity of Benzoic Acid Derivatives on Proteostasis
Benzoic acid derivatives have been shown to modulate the proteostasis network in human cells. This network is responsible for maintaining the health of the cellular proteome through protein synthesis, folding, and degradation. Dysregulation of proteostasis is linked to aging and various diseases. Studies on similar benzoic acid derivatives have shown that they can enhance the activity of the two primary protein degradation systems: the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP).[4]
Caption: General mechanism of benzoic acid derivatives on proteostasis.
Applications in Drug Development
The inhibitory action of 4-(Ethylthio)benzoic acid on bacterial cytochrome P450 enzymes makes it a promising lead compound for the development of new antibiotics. Its mechanism of action may be effective against bacteria that have developed resistance to conventional antibiotics. Furthermore, the broader family of benzoic acid derivatives shows potential in addressing age-related diseases through the modulation of proteostasis, suggesting that 4-(Ethylthio)benzoic acid could be investigated for such activities as well.[4]
Conclusion
4-(Ethylthio)benzoic acid is a molecule with significant potential, particularly in the field of antibacterial research. Its well-defined chemical properties and the availability of synthetic routes provide a solid foundation for further investigation. Future research should focus on elucidating its specific interactions with bacterial CYP450 enzymes, evaluating its efficacy in various bacterial strains, and exploring its potential effects on cellular proteostasis to uncover its full therapeutic potential.
In-Depth Technical Guide to 4-(Ethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-(Ethylthio)benzoic acid, a sulfur-containing aromatic carboxylic acid. The document details its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Ethylthio)benzoic acid, a sulfur-containing aromatic carboxylic acid. The document details its chemical properties, synthesis, analytical methods, and known biological activities, with a focus on its role as a potential modulator of bacterial enzyme systems.
Chemical Identity and Properties
4-(Ethylthio)benzoic acid is a derivative of benzoic acid where an ethylthio group is attached at the para-position of the benzene ring.
SMILES String: CCSc1ccc(cc1)C(O)=O
Physicochemical Data
A summary of the key quantitative data for 4-(Ethylthio)benzoic acid is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
While a specific, detailed protocol for the synthesis of 4-(Ethylthio)benzoic acid is not extensively documented in the primary literature, a general and reliable method involves the S-alkylation of 4-mercaptobenzoic acid. This two-step process begins with the synthesis of the thiol precursor followed by its reaction with an ethylating agent.
Experimental Protocol: Synthesis of 4-Mercaptobenzoic Acid (Precursor)
This protocol is adapted from a patented method for producing high-purity 4-mercaptobenzoic acid from p-chlorobenzoic acid.[2]
Materials:
p-Chlorobenzoic acid
Thiourea
Iodine (catalyst)
Ethanol
Sodium hydroxide
Glacial acetic acid
Ethyl acetate
Procedure:
Intermediate Formation:
In a suitable reactor, dissolve p-chlorobenzoic acid and thiourea in ethanol at room temperature (20-25 °C) with stirring.[2]
Add a catalytic amount of iodine to the mixture.[2]
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 7 hours.[2]
Cool the mixture to 0-5 °C and allow it to stand for 3 hours to precipitate the intermediate.[2]
Filter the solid, wash the filter cake with ethanol, and dry under reduced pressure.[2]
Hydrolysis to 4-Mercaptobenzoic Acid:
Add the dried intermediate to deionized water.
Slowly add sodium hydroxide pellets in batches while stirring at room temperature and react for 1 hour.[2]
Filter the solution. To the filtrate, add glacial acetic acid dropwise to adjust the pH to 1-2, which will precipitate the crude product.[2]
Cool the mixture to below 10 °C, stir for 1 hour, and filter.
Wash the collected solid with deionized water and dry under vacuum to yield crude 4-mercaptobenzoic acid.[2]
Purification (Recrystallization):
Dissolve the crude product in hot ethyl acetate.[2]
Allow the solution to cool, inducing crystallization.
Filter the purified crystals and dry under vacuum to obtain high-purity 4-mercaptobenzoic acid.[2]
Experimental Protocol: Synthesis of 4-(Ethylthio)benzoic Acid
This procedure is based on general S-alkylation methods for thiols.
Materials:
4-Mercaptobenzoic acid
Ethyl iodide (or ethyl bromide)
A suitable base (e.g., sodium hydroxide, potassium carbonate)
A suitable solvent (e.g., ethanol, DMF)
Procedure:
Deprotonation: Dissolve 4-mercaptobenzoic acid in the chosen solvent. Add at least two equivalents of the base. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the thiol group to form the more nucleophilic thiolate.
Alkylation: To the stirred solution, add a slight excess (e.g., 1.1 equivalents) of the ethylating agent (ethyl iodide or ethyl bromide) dropwise.
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).
Work-up:
Neutralize the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylate group.
The product will precipitate out of the aqueous solution.
Extract the product into an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(Ethylthio)benzoic acid.
General workflow for the synthesis of 4-(Ethylthio)benzoic acid.
Analytical Methodologies
The purity and identity of 4-(Ethylthio)benzoic acid can be assessed using standard analytical techniques. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.
High-Performance Liquid Chromatography (HPLC)
While a specific validated method for 4-(Ethylthio)benzoic acid is not available, a general method for benzoic acid derivatives can be adapted.
Instrumentation & Conditions:
HPLC System: Standard system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile.[3]
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm or using a photodiode array detector.
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.
This method allows for the separation of 4-(Ethylthio)benzoic acid from its precursors and potential impurities, ensuring accurate purity assessment.
Biological Activity and Mechanism of Action
Inhibition of Bacterial Cytochrome P450 Enzymes
4-(Ethylthio)benzoic acid has been identified as a potent inhibitor of bacterial cytochrome P450 (CYP) enzymes.[1] While the specific isoforms and the exact mechanism have not been fully elucidated in the available literature, this activity suggests potential applications as an antibacterial agent, particularly against antibiotic-resistant strains.[1]
Cytochrome P450 enzymes in bacteria are involved in a wide range of metabolic processes essential for survival, including the synthesis of cellular components and the detoxification of compounds. Inhibition of these enzymes can disrupt critical metabolic pathways, leading to bacterial cell death or growth inhibition.
The inhibitory mechanism could be one of several types:
Competitive Inhibition: The compound directly competes with the native substrate for binding to the enzyme's active site.
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency.
Mechanism-Based Inhibition (Suicide Inhibition): The CYP enzyme metabolizes the inhibitor into a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[4][5] This is a common mechanism for inhibitors containing functionalities that can be activated by P450s.[4][5]
Given the sulfur-containing structure of 4-(Ethylthio)benzoic acid, mechanism-based inhibition is a plausible hypothesis that warrants further investigation.
Hypothesized pathway for the inhibition of bacterial P450 enzymes.
Applications and Future Directions
The potent inhibition of bacterial CYP enzymes makes 4-(Ethylthio)benzoic acid a compound of interest for the development of novel antibacterial agents. Its mechanism of action could be effective against bacteria that have developed resistance to conventional antibiotics. Further research is required to:
Identify the specific bacterial CYP isoforms inhibited by the compound.
Elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based).
Evaluate its efficacy in various bacterial strains, including clinically relevant resistant pathogens.
Assess its toxicological profile to determine its suitability for therapeutic use.
This compound serves as a valuable lead structure for the design and synthesis of more potent and selective inhibitors for drug development programs targeting bacterial infections.
An In-depth Technical Guide to the Melting Point of 4-(Ethylthio)benzoic Acid
This technical guide provides comprehensive information on the melting point of 4-(Ethylthio)benzoic acid, including its physicochemical properties and a detailed experimental protocol for its determination. This documen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides comprehensive information on the melting point of 4-(Ethylthio)benzoic acid, including its physicochemical properties and a detailed experimental protocol for its determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties of 4-(Ethylthio)benzoic Acid
4-(Ethylthio)benzoic acid is a solid organic compound with applications in chemical synthesis.[1] It is noted as a stabilizer and a biotransformation product of salicylic acid and has been identified as a potent inhibitor of bacterial cytochrome P450 enzymes. A summary of its key quantitative properties is presented below.
Experimental Protocol for Melting Point Determination
The melting point of a crystalline solid is a critical physical property used for identification and purity assessment. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range. The following protocol details the capillary method using a modern digital melting point apparatus, a standard technique for organic compounds.[1][4]
Materials and Equipment
4-(Ethylthio)benzoic acid sample
Melting point capillary tubes (one end sealed)
Mortar and pestle or spatula for grinding
Digital melting point apparatus
Thermometer (calibrated) or integrated digital thermometer
Sample Preparation
Drying: Ensure the 4-(Ethylthio)benzoic acid sample is completely dry. Solvents like water can act as impurities and artificially depress the melting range.[5]
Grinding: Place a small amount of the solid sample on a clean, dry surface. Use a mortar and pestle or the flat side of a spatula to grind the sample into a fine, uniform powder.[4] This ensures even heat distribution within the sample.
Loading the Capillary Tube:
Press the open end of a capillary tube into the powdered sample.[4][5]
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[4][5] A long glass tube can be used to drop the capillary through, allowing it to bounce on the benchtop and effectively pack the sample.[5]
Repeat this process until the sample is packed to a height of 2-3 mm in the tube.[5][6] Exceeding this height can result in an artificially broad melting point range.[4][5]
Melting Point Measurement
Apparatus Setup: Turn on the melting point apparatus.[4] Ensure the heating block is clean and has cooled to a temperature well below the expected melting point of the sample.
Initial Rapid Heating (Optional): For an unknown compound or a rough estimate, a rapid heating rate (e.g., 10-20 °C per minute) can be used to quickly determine an approximate melting point.[4][7]
Accurate Measurement:
Set the starting temperature on the apparatus to approximately 15-20 °C below the known melting point of 4-(Ethylthio)benzoic acid (i.e., set to ~125-130 °C).[4][5]
Insert the prepared capillary tube into the sample holder of the apparatus.[4][5]
Set the heating rate (ramp rate) to 1-2 °C per minute.[4][8] A slow heating rate is crucial for an accurate determination.
Observation and Recording:
Observe the sample through the viewing lens.[1][4]
Record the temperature (T₁) at which the first drop of liquid appears.[4]
Continue observing and record the temperature (T₂) at which the last crystal of the solid melts and the entire sample becomes a clear liquid.[4]
The melting point is reported as the range from T₁ to T₂.
Post-Measurement
Cooling: Turn off the apparatus and allow the heating block to cool.
Disposal: Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube for a second measurement.[4]
Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.
Solubility of 4-(Ethylthio)benzoic Acid in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide addresses the solubility of 4-(ethylthio)benzoic acid in organic solvents. Despite a comprehensive search of available scientific liter...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-(ethylthio)benzoic acid in organic solvents. Despite a comprehensive search of available scientific literature, specific quantitative solubility data for 4-(ethylthio)benzoic acid in various organic solvents was not found. However, based on the chemical structure of the compound and established principles of solubility, this document provides an overview of its expected solubility characteristics, a general experimental protocol for determining solubility, and a workflow diagram to guide laboratory investigations.
Expected Solubility Profile
4-(Ethylthio)benzoic acid is a derivative of benzoic acid, featuring a nonpolar ethylthio group and a polar carboxylic acid group. This amphiphilic nature suggests that its solubility will be significantly influenced by the polarity of the solvent.
It is anticipated that 4-(ethylthio)benzoic acid will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in polar protic solvents like alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding with the carboxylic acid moiety. Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene, although the presence of the ethylthio and phenyl groups may impart some solubility in solvents of intermediate polarity.
Data on Structurally Similar Compounds
While specific data for 4-(ethylthio)benzoic acid is unavailable, extensive research has been conducted on the solubility of its parent compound, benzoic acid, in a wide range of organic solvents. This information can serve as a useful, albeit qualitative, guide for solvent selection in studies involving 4-(ethylthio)benzoic acid. For instance, benzoic acid has been shown to be soluble in alcohols, ethers, and esters.[1][2][3][4][5][6]
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data for 4-(ethylthio)benzoic acid, a well-defined experimental protocol is essential. The following outlines a general method for determining the equilibrium solubility of a solid compound in a liquid solvent.
Objective: To determine the saturation solubility of 4-(ethylthio)benzoic acid in a given organic solvent at a specific temperature.
Materials:
4-(Ethylthio)benzoic acid (high purity)
Selected organic solvent(s) (analytical grade or higher)
Thermostatically controlled shaker or water bath
Calibrated thermometer
Analytical balance
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Volumetric flasks and pipettes
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
Methodology:
Preparation of Saturated Solutions:
Add an excess amount of 4-(ethylthio)benzoic acid to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature.
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium should be established through preliminary experiments.
Sample Collection and Preparation:
Once equilibrium is achieved, allow the undissolved solid to settle.
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.
Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) into a volumetric flask. This step is critical to remove any undissolved microparticles.
Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.
Quantification:
Analyze the concentration of 4-(ethylthio)benzoic acid in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Prepare a calibration curve using standard solutions of known concentrations of 4-(ethylthio)benzoic acid in the same solvent system.
Determine the concentration of the analyte in the experimental sample by interpolating from the calibration curve.
Calculation of Solubility:
Calculate the solubility of 4-(ethylthio)benzoic acid in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ), mole fraction (x), or molarity (mol/L).
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 4-(Ethylthio)benzoic acid.
Technical Guide: ¹H NMR Spectral Data of 4-(Ethylthio)benzoic Acid
Audience: Researchers, scientists, and drug development professionals. Core Focus: This document provides a detailed analysis of the expected ¹H NMR spectral characteristics of 4-(Ethylthio)benzoic acid.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed analysis of the expected ¹H NMR spectral characteristics of 4-(Ethylthio)benzoic acid. Due to the limited availability of experimentally verified spectral data in public-access databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous compounds. A standard experimental protocol for acquiring such data is also provided.
Molecular Structure and Proton Environments
The structure of 4-(Ethylthio)benzoic acid contains several distinct proton environments, which are expected to give rise to a characteristic ¹H NMR spectrum. The key proton groups are the aromatic protons on the benzene ring, the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, and the acidic proton of the carboxylic acid group.
Caption: Molecular structure of 4-(Ethylthio)benzoic acid with proton environments labeled.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for 4-(Ethylthio)benzoic acid. These predictions are based on the analysis of structurally similar compounds, including 4-(methylthio)benzoic acid and 4-ethylbenzoic acid, and general principles of chemical shifts and coupling constants. The spectrum is predicted as if recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
H_e (COOH)
~11-13
Singlet (broad)
-
1H
H_a (Aromatic)
~7.9-8.1
Doublet
~8.0
2H
H_b (Aromatic)
~7.2-7.4
Doublet
~8.0
2H
H_c (CH₂)
~2.9-3.1
Quartet
~7.4
2H
H_d (CH₃)
~1.3-1.5
Triplet
~7.4
3H
Rationale for Predictions:
H_e (Carboxylic Acid): The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet far downfield.
H_a (Aromatic): These protons are ortho to the electron-withdrawing carboxylic acid group, which deshields them, causing a downfield shift. They are expected to appear as a doublet due to coupling with the adjacent H_b protons.
H_b (Aromatic): These protons are ortho to the electron-donating ethylthio group, which shields them relative to the H_a protons. They are expected to appear as a doublet due to coupling with the adjacent H_a protons.
H_c (Methylene): The CH₂ group is adjacent to the sulfur atom, which causes a moderate downfield shift. It will be split into a quartet by the three neighboring protons of the methyl group.
H_d (Methyl): The CH₃ group is in a typical aliphatic region and will be split into a triplet by the two neighboring protons of the methylene group.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of a small organic molecule such as 4-(Ethylthio)benzoic acid.
1. Sample Preparation:
Accurately weigh approximately 5-10 mg of 4-(Ethylthio)benzoic acid.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for precise chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
The instrument should be properly tuned and shimmed to optimize magnetic field homogeneity.
A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.
Typical acquisition parameters include:
Pulse Angle: 30-90 degrees
Acquisition Time: 2-4 seconds
Relaxation Delay: 1-5 seconds
Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-15 ppm).
3. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
Perform a baseline correction to obtain a flat baseline.
Integrate the peaks to determine the relative ratios of the different types of protons.
Reference the chemical shifts to the internal standard (TMS) or the residual solvent peak.
The following diagram illustrates the general workflow for acquiring ¹H NMR data.
Caption: General workflow for ¹H NMR spectroscopy.
Exploratory
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Ethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(Ethylthio)benzoic acid. Due t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(Ethylthio)benzoic acid. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents predicted values derived from established NMR principles and comparative data from analogous structures. It also outlines a standard experimental protocol for acquiring ¹³C NMR spectra, which would be applicable for the empirical verification of these predictions.
Predicted ¹³C NMR Chemical Shift Data
The predicted ¹³C NMR chemical shifts for 4-(Ethylthio)benzoic acid are summarized in the table below. These values have been estimated based on the known chemical shifts of benzoic acid and the substituent effects of an ethylthio group at the para position. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the molecular structure diagram.
Carbon Atom
Position
Predicted Chemical Shift (ppm)
C1
-COOH
~172
C2
Aromatic (ipso-COOH)
~128
C3, C5
Aromatic (ortho to -COOH)
~130
C4
Aromatic (para to -COOH)
~145
C6, C8
Aromatic (ortho to -SEt)
~127
C7
-S-C H₂-CH₃
~27
C9
-S-CH₂-C H₃
~15
Note: These are predicted values and may differ from experimental results.
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of 4-(Ethylthio)benzoic acid with the carbon atoms numbered for reference in the NMR data table.
Caption: Molecular structure of 4-(Ethylthio)benzoic acid with carbon numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
The following section outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for an aromatic carboxylic acid like 4-(Ethylthio)benzoic acid.
1. Sample Preparation:
Solvent Selection: A deuterated solvent is required. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, due to the acidic proton of the carboxylic acid, its solubility and potential for hydrogen bonding should be considered. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative that readily dissolves carboxylic acids.
Concentration: Dissolve approximately 10-20 mg of the solid 4-(Ethylthio)benzoic acid in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can often reference the residual solvent peak, making the addition of TMS optional.
2. NMR Instrument Parameters:
The following are typical parameters for a ¹³C NMR experiment on a 400 MHz (or similar) spectrometer:
Nucleus: ¹³C
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker instruments).
Frequency: Approximately 100 MHz for a 400 MHz spectrometer.
Spectral Width: 0 to 220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (like C1, C2, and C4) to fully relax and provide accurate integration, though quantitative ¹³C NMR is not the primary goal here.
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, this can range from 128 to 1024 scans or more, depending on the sample concentration.
Temperature: Standard room temperature (e.g., 298 K).
3. Data Processing:
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Peak Picking: The chemical shifts of all observed peaks are identified and recorded.
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the general workflow from sample preparation to final data analysis in ¹³C NMR spectroscopy.
Caption: General workflow for ¹³C NMR spectroscopic analysis.
Foundational
FT-IR spectrum of 4-(Ethylthio)benzoic acid
An In-depth Technical Guide to the FT-IR Spectrum of 4-(Ethylthio)benzoic Acid For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the Fourier-Transfo...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the FT-IR Spectrum of 4-(Ethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Ethylthio)benzoic acid. This document details the expected vibrational modes, offers a detailed experimental protocol for spectral acquisition, and presents the molecular structure and key vibrational modes in a clear, graphical format. This guide is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this compound.
4-(Ethylthio)benzoic acid is an organic compound containing a benzoic acid moiety substituted with an ethylthio group at the para position. Its molecular structure gives rise to a characteristic infrared spectrum that can be used for its identification and characterization. Understanding the FT-IR spectrum is crucial for confirming the compound's identity, assessing its purity, and studying its molecular interactions.
FT-IR Spectral Data
While a publicly available, peer-reviewed FT-IR spectrum of 4-(Ethylthio)benzoic acid with detailed peak assignments is not readily accessible, the following table summarizes the expected characteristic absorption bands. These assignments are based on the known frequencies of related compounds, such as 4-(methylthio)benzoic acid and general principles of infrared spectroscopy.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode Assignment
Functional Group
~3300-2500
Broad, Strong
O-H stretch
Carboxylic Acid
~3080-3030
Medium
C-H stretch (aromatic)
Aromatic Ring
~2975-2925
Medium
C-H stretch (aliphatic)
Ethyl Group
~1700-1680
Strong
C=O stretch
Carboxylic Acid
~1600-1585
Medium
C=C stretch (in-ring)
Aromatic Ring
~1420-1380
Medium
C-H bend (aliphatic)
Ethyl Group
~1320-1280
Strong
C-O stretch
Carboxylic Acid
~1180-1100
Medium
In-plane C-H bend (aromatic)
Aromatic Ring
~920
Broad, Medium
O-H out-of-plane bend
Carboxylic Acid
~850-800
Strong
Out-of-plane C-H bend (para-disubstituted)
Aromatic Ring
~700-600
Medium to Weak
C-S stretch
Thioether
Experimental Protocols for FT-IR Spectroscopy
The acquisition of a high-quality FT-IR spectrum of solid 4-(Ethylthio)benzoic acid can be achieved using standard techniques such as the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a dry KBr matrix and pressing it into a thin, transparent pellet.
Materials and Equipment:
4-(Ethylthio)benzoic acid sample
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at >100°C for at least 24 hours and stored in a desiccator.
Agate mortar and pestle
Hydraulic press with a pellet die
FT-IR spectrometer
Procedure:
Sample Preparation: Weigh approximately 1-2 mg of 4-(Ethylthio)benzoic acid and 100-200 mg of dry KBr.
Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press.
Pressing: Apply a pressure of 7-10 tons for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a modern and rapid technique that requires minimal sample preparation.
Materials and Equipment:
4-(Ethylthio)benzoic acid sample
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
Spatula
Solvent for cleaning (e.g., isopropanol or ethanol)
Procedure:
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.
Sample Application: Place a small amount of the 4-(Ethylthio)benzoic acid powder directly onto the ATR crystal surface.
Pressure Application: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Spectral Acquisition: Record the spectrum over the desired range (e.g., 4000-650 cm⁻¹). Typically, 16-32 scans are sufficient.
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
Molecular Structure and Vibrational Modes
The following diagrams illustrate the molecular structure of 4-(Ethylthio)benzoic acid and a conceptual representation of its key FT-IR vibrational modes.
Caption: Molecular structure of 4-(Ethylthio)benzoic acid.
Exploratory
Biotransformation of 4-(Ethylthio)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the biotransformation of 4-(ethylthio)benzoic acid, a sulfur-containing aromatic compound of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biotransformation of 4-(ethylthio)benzoic acid, a sulfur-containing aromatic compound of interest in drug metabolism and environmental science. The primary focus is on the enzymatic oxidation of the thioether linkage, a key metabolic pathway. This document details the enzymes involved, the resulting biotransformation products, and quantitative data from relevant studies. Furthermore, it provides comprehensive experimental protocols for the expression and purification of the key enzyme, in vitro and whole-cell biotransformation assays, and analytical methods for product quantification. Visualizations of the metabolic pathway and experimental workflows are included to facilitate understanding.
Introduction
4-(Ethylthio)benzoic acid is an aromatic carboxylic acid containing a thioether functional group. The presence of the sulfur atom makes this compound susceptible to various metabolic transformations, with sulfoxidation being the most prominent pathway. Understanding the biotransformation of such compounds is crucial for several reasons. In drug development, the metabolism of sulfur-containing moieties can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially leading to the formation of active or inactive metabolites, or even reactive intermediates. From an environmental perspective, the microbial degradation of organosulfur compounds is a key process in the biogeochemical sulfur cycle.
This guide focuses on the well-documented enzymatic sulfoxidation of 4-(ethylthio)benzoic acid, primarily catalyzed by the cytochrome P450 enzyme system.
The Core Biotransformation Pathway: Sulfoxidation
The principal biotransformation route for 4-(ethylthio)benzoic acid is the oxidation of the ethylthio group. This reaction is catalyzed by cytochrome P450 monooxygenases, which are a diverse family of heme-containing enzymes involved in the metabolism of a wide range of xenobiotics and endogenous compounds.
Key Enzyme: Cytochrome P450 CYP199A4
Research has identified cytochrome P450 CYP199A4, originally isolated from the bacterium Rhodopseudomonas palustris HaA2, as a key enzyme in the metabolism of 4-(ethylthio)benzoic acid.[1][2] This enzyme exhibits a high affinity for para-substituted benzoic acids.[3]
Biotransformation Products
The enzymatic oxidation of 4-(ethylthio)benzoic acid by CYP199A4 proceeds in a stepwise manner:
Sulfoxidation: The initial and primary metabolic step is the oxidation of the thioether to a sulfoxide, yielding 4-(ethylsulfinyl)benzoic acid .[1][2]
Sulfone Formation: Further oxidation of the sulfoxide can occur to form the corresponding sulfone, 4-(ethylsulfonyl)benzoic acid . However, studies suggest that this is a minor product compared to the sulfoxide.[4]
The biotransformation pathway is depicted in the following diagram:
Biotransformation of 4-(Ethylthio)benzoic Acid
Quantitative Data
The enzymatic sulfoxidation of 4-(ethylthio)benzoic acid by CYP199A4 and its mutants has been characterized, with a focus on stereoselectivity. The T252A mutant of CYP199A4 has been shown to be more active in sulfoxidation reactions compared to the wild-type enzyme.[1]
This section provides detailed methodologies for key experiments related to the biotransformation of 4-(ethylthio)benzoic acid.
Heterologous Expression and Purification of CYP199A4 in E. coli
This protocol describes the expression of CYP199A4 in Escherichia coli and its subsequent purification.
Materials:
E. coli BL21(DE3) cells
pCWori+ expression vector containing the CYP199A4 gene
Luria-Bertani (LB) medium
Ampicillin
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
5-Aminolevulinic acid (5-ALA)
Terrific Broth (TB) medium
Potassium phosphate buffer (pH 7.4)
Imidazole
Ni-NTA affinity chromatography column
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents
Protocol:
Transformation: Transform the pCWori+-CYP199A4 plasmid into competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.
Starter Culture: Inoculate a single colony into 50 mL of LB medium with 100 µg/mL ampicillin and grow overnight at 37°C with shaking at 200 rpm.
Large-Scale Culture: Inoculate 1 L of TB medium (supplemented with 100 µg/mL ampicillin) with the overnight starter culture. Grow the cells at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.
Induction: Cool the culture to 28°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM and 5-ALA to a final concentration of 0.5 mM.
Expression: Continue to incubate the culture at 28°C for 48 hours with shaking at 180 rpm.
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM potassium phosphate pH 7.4, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
Purification: Apply the supernatant to a Ni-NTA column pre-equilibrated with wash buffer (50 mM potassium phosphate pH 7.4, 300 mM NaCl, 20 mM imidazole). Wash the column with wash buffer and elute the protein with elution buffer (50 mM potassium phosphate pH 7.4, 300 mM NaCl, 250 mM imidazole).
Analysis: Analyze the purified protein by SDS-PAGE to confirm its purity and size.
CYP199A4 Expression and Purification Workflow
In Vitro Biotransformation Assay
This protocol describes an in vitro assay to assess the biotransformation of 4-(ethylthio)benzoic acid using purified CYP199A4.
Materials:
Purified CYP199A4 enzyme
4-(Ethylthio)benzoic acid
Potassium phosphate buffer (pH 7.4)
NADPH regeneration system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
Acetonitrile
Trifluoroacetic acid (TFA)
HPLC system
Protocol:
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM purified CYP199A4, and 500 µM 4-(ethylthio)benzoic acid.
Initiation: Initiate the reaction by adding an NADPH regeneration system.
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
Analysis: Analyze the supernatant by HPLC to identify and quantify the substrate and its metabolites.
Whole-Cell Biotransformation Assay
This protocol outlines a whole-cell biotransformation approach using E. coli expressing CYP199A4.
Materials:
E. coli BL21(DE3) cells expressing CYP199A4
M9 minimal medium
Glucose
4-(Ethylthio)benzoic acid
Ethyl acetate
HPLC system
Protocol:
Cell Culture: Grow the E. coli cells expressing CYP199A4 as described in the expression protocol (Section 4.1) up to the induction step.
Cell Preparation: After induction and expression, harvest the cells by centrifugation and wash them with M9 minimal medium.
Biotransformation: Resuspend the cells in M9 minimal medium containing 1% (w/v) glucose to a final OD600 of 10. Add 4-(ethylthio)benzoic acid to a final concentration of 1 mM.
Incubation: Incubate the cell suspension at 30°C with shaking at 200 rpm for 24-48 hours.
Extraction: Acidify the culture to pH 2 with HCl and extract the metabolites with an equal volume of ethyl acetate.
Analysis: Evaporate the ethyl acetate and redissolve the residue in the mobile phase for HPLC analysis.
The biotransformation of 4-(ethylthio)benzoic acid is predominantly characterized by the sulfoxidation of the thioether group, a reaction efficiently catalyzed by the cytochrome P450 enzyme CYP199A4. The primary product of this biotransformation is 4-(ethylsulfinyl)benzoic acid, with the potential for further oxidation to 4-(ethylsulfonyl)benzoic acid. This technical guide has provided a comprehensive overview of this metabolic pathway, including quantitative data on the stereoselectivity of the reaction and detailed experimental protocols for its investigation. The provided methodologies for enzyme expression, in vitro and whole-cell assays, and analytical quantification offer a robust framework for researchers in drug metabolism and related fields to study the biotransformation of 4-(ethylthio)benzoic acid and other sulfur-containing compounds. Further research may explore other microbial systems and enzymatic pathways involved in the degradation of this compound, potentially revealing novel biotransformation products and mechanisms.
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-(Ethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Ethylthio)benzoic acid, a seemingly simple aromatic carboxylic acid, holds a significant place as a versatile building block in medicinal chemis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Ethylthio)benzoic acid, a seemingly simple aromatic carboxylic acid, holds a significant place as a versatile building block in medicinal chemistry and materials science. This technical guide delves into the discovery and history of this compound, tracing its synthetic origins and exploring its evolution into a key scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. We will provide a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities, with a focus on its role as a tubulin polymerization inhibitor and its interaction with the PI3K/Akt signaling pathway.
Introduction: Unveiling a Key Synthetic Intermediate
4-(Ethylthio)benzoic acid (CAS No. 13205-49-7) is an organosulfur compound characterized by a benzoic acid core substituted with an ethylthio group at the para position.[1] While its initial discovery is not pinpointed to a single seminal publication, its emergence is intrinsically linked to the broader development of synthetic methodologies for thioethers and substituted benzoic acids in the late 19th and early 20th centuries. The introduction of the thioether linkage, a modification of the classical Williamson ether synthesis, opened avenues for creating novel molecular architectures with unique electronic and steric properties.[2] This guide will illuminate the historical context of its synthesis and its subsequent application as a valuable tool in drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 4-(Ethylthio)benzoic acid is crucial for its application in research and development. The key properties are summarized in the table below.
Table 1: Physicochemical Properties of 4-(Ethylthio)benzoic Acid
Spectroscopic Data
The structural elucidation of 4-(Ethylthio)benzoic acid is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.
Table 2: Spectroscopic Data of 4-(Ethylthio)benzoic Acid
Historical Perspective and Synthesis
The synthesis of 4-(Ethylthio)benzoic acid has evolved with the advancements in organic chemistry. Two primary and historically significant routes to its preparation are the S-alkylation of 4-mercaptobenzoic acid and the oxidation of 4-ethylthiotoluene.
S-Alkylation of 4-Mercaptobenzoic Acid
This method is a direct and widely used approach for the synthesis of aryl thioethers. It is an adaptation of the Williamson ether synthesis, where a thiolate anion acts as the nucleophile.
Figure 1: S-Alkylation Synthesis Workflow.
Dissolution and Deprotonation: To a solution of 4-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
Alkylation: Add ethyl iodide or ethyl bromide (1.2 eq) to the reaction mixture.
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
Isolation: The precipitated product, 4-(Ethylthio)benzoic acid, is collected by filtration, washed with water, and dried.
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.
Oxidation of 4-Ethylthiotoluene
An alternative historical route involves the oxidation of the methyl group of 4-ethylthiotoluene. This method relies on the selective oxidation of the benzylic position.
Figure 2: Oxidation Synthesis Workflow.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-ethylthiotoluene (1.0 eq) in an aqueous solution of a strong oxidizing agent such as potassium permanganate (KMnO₄, ~3.0 eq).
Oxidation: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
Acidification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) until the precipitation of 4-(Ethylthio)benzoic acid is complete.
Isolation and Purification: Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.
Biological Activity and Applications in Drug Discovery
The true significance of 4-(Ethylthio)benzoic acid in the modern scientific landscape lies in its role as a scaffold in the design of bioactive molecules. Its derivatives have shown promise in various therapeutic areas, most notably as anticancer agents.
Tubulin Polymerization Inhibition
Several studies have highlighted that derivatives of 4-(Ethylthio)benzoic acid can act as tubulin polymerization inhibitors.[2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer therapy. By binding to tubulin, these inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
A fluorescence-based assay is a common method to assess the inhibitory effect of compounds on tubulin polymerization.
Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Prepare a stock solution of purified tubulin (e.g., 3 mg/mL) in the reaction buffer on ice. Prepare various concentrations of the test compound (e.g., 4-(Ethylthio)benzoic acid derivatives) and a vehicle control.
Assay Setup: In a pre-warmed 96-well plate at 37 °C, add the test compound solutions.
Initiation of Polymerization: To each well, add the cold tubulin solution to initiate polymerization.
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37 °C and measure the fluorescence intensity (e.g., using a fluorescent reporter that binds to polymerized microtubules) at regular intervals for a set period (e.g., 60 minutes).
Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory activity is determined by comparing the curves of the test compounds to the vehicle control.
Interaction with the PI3K/Akt Signaling Pathway
Recent research suggests a potential link between tubulin inhibitors and the PI3K/Akt signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[5] Some tubulin inhibitors have been shown to modulate the activity of key proteins in this pathway, such as Akt. The exact mechanism by which 4-(Ethylthio)benzoic acid derivatives may influence this pathway is an active area of investigation.
Figure 3: Potential Interaction with PI3K/Akt Pathway.
Conclusion and Future Directions
From its roots in classical organic synthesis to its current role as a privileged scaffold in medicinal chemistry, 4-(Ethylthio)benzoic acid has demonstrated enduring value. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of novel compounds with significant biological activity. Future research will likely focus on further elucidating the precise mechanisms of action of its derivatives, particularly their interplay with complex signaling networks like the PI3K/Akt pathway, and on optimizing their pharmacological properties for the development of next-generation therapeutics. The history of 4-(Ethylthio)benzoic acid serves as a compelling example of how fundamental chemical entities can evolve to address complex biological challenges.
A Theoretical Investigation of 4-(Ethylthio)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Ethylthio)benzoic acid (4-ETBA) is a sulfur-containing aromatic carboxylic acid. Its structure, featuring a benzoic acid moiety functionaliz...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethylthio)benzoic acid (4-ETBA) is a sulfur-containing aromatic carboxylic acid. Its structure, featuring a benzoic acid moiety functionalized with an ethylthio group at the para position, makes it a subject of interest for its potential biological activities and applications in chemical synthesis.[1] Notably, it has been identified as a potential inhibitor of bacterial cytochrome P450 enzymes, suggesting its utility as an antibacterial agent. Understanding the fundamental molecular properties of 4-ETBA through theoretical studies is crucial for elucidating its mechanism of action and for the rational design of novel derivatives with enhanced therapeutic potential.
Molecular Structure:
Caption: Molecular structure of 4-(Ethylthio)benzoic acid.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 4-(Ethylthio)benzoic acid is provided below.
Table 1: Physicochemical Properties of 4-(Ethylthio)benzoic acid.
Theoretical Computational Methodology
Due to the lack of specific theoretical studies on 4-(Ethylthio)benzoic acid, a standard and widely accepted computational protocol, based on methodologies applied to similar benzoic acid derivatives, is proposed here.
Computational Workflow:
Caption: A typical workflow for the theoretical analysis of 4-(Ethylthio)benzoic acid.
Geometry Optimization
The initial molecular structure of 4-ETBA would be optimized using Density Functional Theory (DFT). A common and effective functional for such systems is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A Pople-style basis set, such as 6-311++G(d,p), which includes diffuse and polarization functions, is recommended for accurate results. The optimization process is continued until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
NMR Chemical Shift Calculation
The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. These calculations, performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry, can predict the ¹H and ¹³C NMR spectra. The calculated chemical shifts are referenced against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. The Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Theoretical Results and Discussion
The following sections present illustrative theoretical data for 4-(Ethylthio)benzoic acid, based on expected values from similar compounds.
Vibrational Spectroscopy
The calculated vibrational frequencies can be assigned to specific molecular motions. Key vibrational modes for 4-ETBA are summarized in Table 2.
Vibrational Mode
Expected Wavenumber (cm⁻¹) (Scaled)
Description
O-H stretch
~3500
Carboxylic acid O-H stretching
C-H stretch (aromatic)
3100-3000
Aromatic ring C-H stretching
C-H stretch (aliphatic)
2980-2850
Ethyl group C-H stretching
C=O stretch
~1700
Carboxylic acid C=O stretching
C-C stretch (aromatic)
1600-1450
Aromatic ring C-C stretching
C-S stretch
700-600
Ethylthio group C-S stretching
Table 2: Illustrative Calculated Vibrational Frequencies for 4-(Ethylthio)benzoic acid.
NMR Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts provide valuable information for structural elucidation.
Proton
Expected Chemical Shift (ppm)
-COOH
12.0-13.0
Aromatic (ortho to -COOH)
7.9-8.1
Aromatic (ortho to -S-)
7.2-7.4
-S-CH₂-
2.9-3.1
-CH₃
1.2-1.4
Table 3: Illustrative Calculated ¹H NMR Chemical Shifts for 4-(Ethylthio)benzoic acid.
Carbon
Expected Chemical Shift (ppm)
-COOH
167-170
Aromatic (C-COOH)
128-131
Aromatic (C-S)
145-148
Aromatic (ortho to -COOH)
129-132
Aromatic (ortho to -S-)
125-128
-S-CH₂-
25-28
-CH₃
14-16
Table 4: Illustrative Calculated ¹³C NMR Chemical Shifts for 4-(Ethylthio)benzoic acid.
Frontier Molecular Orbitals and Molecular Electrostatic Potential
The electronic properties of 4-ETBA are expected to be influenced by the interplay between the electron-withdrawing carboxylic acid group and the electron-donating ethylthio group.
Parameter
Expected Value (eV)
Significance
HOMO Energy
-6.0 to -6.5
Region of electron donation (likely on the sulfur and aromatic ring)
LUMO Energy
-1.5 to -2.0
Region of electron acceptance (likely on the carboxylic acid group)
HOMO-LUMO Gap (ΔE)
4.0 to 5.0
Indicator of chemical stability and reactivity
Table 5: Illustrative Frontier Molecular Orbital Energies for 4-(Ethylthio)benzoic acid.
The MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen of the carboxylic acid group, indicating a site for electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the acidic hydrogen, highlighting its susceptibility to deprotonation.
Potential Biological Signaling Pathway
Given that 4-(Ethylthio)benzoic acid is a reported inhibitor of bacterial cytochrome P450 enzymes, a simplified diagram illustrating this interaction is presented below.
Caption: Inhibition of bacterial cytochrome P450 by 4-(Ethylthio)benzoic acid.
Conclusion
This technical guide has provided a detailed theoretical framework for the study of 4-(Ethylthio)benzoic acid. While direct computational studies are not extensively available, by drawing parallels with similar molecules, we have outlined the key methodologies and expected outcomes of such an investigation. The presented data and visualizations offer valuable insights for researchers in medicinal chemistry and drug development, aiding in the understanding of the structure-activity relationships of this promising molecule and guiding future experimental and theoretical work. Further dedicated computational and experimental studies are encouraged to validate and expand upon the theoretical predictions presented herein.
Application Notes and Protocols: Synthesis of 4-(Ethylthio)benzoic Acid from 4-Mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 4-(ethylthio)benzoic acid from 4-mercaptobenzoic acid via a Williamson ether synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-(ethylthio)benzoic acid from 4-mercaptobenzoic acid via a Williamson ether synthesis-analogous S-alkylation reaction. Detailed experimental protocols, safety precautions, and characterization data are presented to ensure reproducible and efficient synthesis. The target compound is a valuable building block in medicinal chemistry and materials science.
Introduction
4-(Ethylthio)benzoic acid and its derivatives are important intermediates in the development of novel therapeutic agents and functional materials. The introduction of the ethylthio group can significantly modulate the physicochemical and biological properties of the parent benzoic acid scaffold. The synthesis route described herein is an efficient S-alkylation of the thiol group of 4-mercaptobenzoic acid using an ethyl halide in the presence of a base. This method is analogous to the well-established Williamson ether synthesis and offers a reliable pathway to the desired product.
Data Presentation
A summary of the key quantitative data for the starting material and the final product is provided in the table below for easy reference and comparison.
This procedure is based on the principles of the Williamson ether synthesis, adapted for S-alkylation.
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-mercaptobenzoic acid (1.0 eq), finely powdered anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
Addition of Alkylating Agent: While stirring the suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the residue with a small amount of acetone.
Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and saturated brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Solvent Selection: The crude 4-(ethylthio)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum to afford pure 4-(ethylthio)benzoic acid.
Safety Precautions
Conduct all operations in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Ethyl iodide is a lachrymator and should be handled with care.
Acetone is flammable; avoid open flames.
Visualizations
Caption: Experimental workflow for the synthesis of 4-(Ethylthio)benzoic acid.
Caption: Overall reaction scheme for the S-alkylation.
Application
Application Notes and Protocols for 4-(Ethylthio)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Ethylthio)benzoic acid is a versatile building block in organic synthesis, prized for its utility in constructing a diverse array of molecul...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethylthio)benzoic acid is a versatile building block in organic synthesis, prized for its utility in constructing a diverse array of molecular architectures. Its structure, featuring a carboxylic acid and an ethylthio group on a benzene ring, allows for a range of chemical transformations, making it a valuable precursor in the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the use of 4-(Ethylthio)benzoic acid in key organic transformations, including esterification, amide bond formation, and as a precursor for Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Ethylthio)benzoic acid is presented in the table below, providing essential data for its handling and use in synthesis.
4-(Ethylthio)benzoic acid serves as a valuable starting material for several key synthetic transformations. The following sections detail the protocols for its conversion into esters, amides, and its functionalization for cross-coupling reactions.
Esterification: Synthesis of Ethyl 4-(Ethylthio)benzoate
Esterification of 4-(Ethylthio)benzoic acid is a fundamental transformation to protect the carboxylic acid or to synthesize ester derivatives with potential biological activity. The Fischer-Speier esterification method, using an excess of alcohol in the presence of an acid catalyst, is a common and effective approach.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(Ethylthio)benzoic acid (1.0 eq), absolute ethanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by silica gel column chromatography if necessary.
Reactant
Molar Ratio
Solvent
Catalyst
Temperature
Time
Yield
4-(Ethylthio)benzoic acid
1.0
Ethanol
H₂SO₄ (cat.)
Reflux
4-6 h
>85% (Typical)
Amide Bond Formation: Synthesis of N-Aryl/Alkyl-4-(ethylthio)benzamides
Amide derivatives of 4-(Ethylthio)benzoic acid are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. The synthesis of these amides can be achieved through the activation of the carboxylic acid, often via an acyl chloride intermediate or by using peptide coupling reagents.
Protocol 2.1: Synthesis via 4-(Ethylthio)benzoyl Chloride
Step 1: Synthesis of 4-(Ethylthio)benzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step.
Reaction Setup: To a solution of 4-(Ethylthio)benzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(Ethylthio)benzoyl chloride, which can often be used in the next step without further purification.
Reaction Setup: Dissolve the desired primary or secondary amine (1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (THF). Add a base, such as triethylamine (Et₃N) or pyridine (1.5-2.0 eq), to the solution.
Addition: Cool the amine solution to 0 °C and add a solution of 4-(Ethylthio)benzoyl chloride (1.0-1.2 eq) in the same solvent dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
Work-up and Purification: Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and then with brine. Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.
Reactant 1
Reactant 2
Coupling Method
Solvent
Base
Temperature
Time
Yield
4-(Ethylthio)benzoyl Chloride
Primary/Secondary Amine
Schotten-Baumann
DCM/THF
Et₃N/Pyridine
0 °C to RT
2-12 h
High (Typical)
Protocol 2.2: Direct Amide Coupling using Coupling Reagents
Direct coupling of the carboxylic acid with an amine using a coupling agent is a milder and often more efficient alternative to the acyl chloride method.
Reaction Setup: To a solution of 4-(Ethylthio)benzoic acid (1.0 eq), the desired amine (1.0-1.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling reagent (1.1-1.5 eq). Common coupling reagents include HATU, HBTU, or EDC in combination with HOBt.[2][3]
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.
Work-up and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[4]
| Coupling Reagent | Additive | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|---|
| HATU | - | DIPEA | DMF | RT | 4-12 h | Good to Excellent |
| EDC | HOBt | DIPEA | DCM/DMF | RT | 12-24 h | Good to Excellent[3] |
Precursor for Suzuki-Miyaura Cross-Coupling
While 4-(Ethylthio)benzoic acid itself is not directly used in Suzuki-Miyaura reactions, it can be readily converted into a suitable coupling partner, such as a halobenzoate derivative. The ethylthio group is generally stable under Suzuki coupling conditions.[5]
Workflow for Suzuki-Miyaura Coupling Application
Caption: Synthetic workflow for Suzuki-Miyaura coupling.
Note on Suzuki-Miyaura Coupling: The key is the introduction of a halide (typically bromide or iodide) onto the aromatic ring of 4-(Ethylthio)benzoic acid. This can be achieved through electrophilic aromatic substitution. The resulting halobenzoic acid can then be used, often after protection of the carboxylic acid as an ester, in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or ester to form a C-C bond.
Biological Significance of Derivatives
Derivatives of 4-(Ethylthio)benzoic acid, particularly amides, have been investigated for their biological activities. The incorporation of the thioether linkage can enhance lipophilicity and modulate the electronic properties of the molecule, which can be advantageous for drug design. While specific data on the biological activity of 4-(Ethylthio)benzoic acid derivatives is emerging, related thioamide and benzimidazole derivatives have demonstrated a range of activities including antibacterial, antiprotozoal, and antimycotic properties.[6][7][8]
Conclusion
4-(Ethylthio)benzoic acid is a valuable and versatile reagent in organic synthesis. The protocols outlined in these application notes provide a foundation for its use in creating a variety of important organic molecules. Its utility in the synthesis of esters, amides, and as a precursor for cross-coupling reactions highlights its potential for the development of new pharmaceuticals and functional materials. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
Safety Information
4-(Ethylthio)benzoic acid is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Application Notes: 4-(Ethylthio)benzoic Acid as a Versatile Building Block in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Ethylthio)benzoic acid is a sulfur-containing aromatic carboxylic acid that has emerged as a valuable scaffold in medicinal chemistry. Its u...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Ethylthio)benzoic acid is a sulfur-containing aromatic carboxylic acid that has emerged as a valuable scaffold in medicinal chemistry. Its unique combination of a benzoic acid moiety, capable of forming key interactions with biological targets, and an ethylthio group, which can be modified to modulate physicochemical properties, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing 4-(Ethylthio)benzoic acid in the development of pharmaceuticals, with a focus on its potential in creating anticancer and antibacterial agents.
Chemical Properties and Synthesis of Derivatives
4-(Ethylthio)benzoic acid is a stable solid at room temperature with a molecular weight of 182.24 g/mol . The carboxylic acid group allows for a variety of chemical transformations, most notably the formation of amides and esters. The synthesis of activated derivatives, such as 4-(ethylthio)benzoyl chloride, is a common first step to facilitate these reactions.
Protocol 1: Synthesis of 4-(Ethylthio)benzoyl Chloride
Objective: To synthesize the activated acyl chloride of 4-(ethylthio)benzoic acid for subsequent amide or ester coupling reactions.
Materials:
4-(Ethylthio)benzoic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Anhydrous Dichloromethane (DCM) or Toluene
N,N-Dimethylformamide (DMF) (catalytic amount)
Rotary evaporator
Schlenk line or nitrogen atmosphere setup
Procedure:
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-(ethylthio)benzoic acid (1 equivalent) in anhydrous DCM.
Add a catalytic amount of DMF (1-2 drops).
Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at 0 °C.
Allow the reaction mixture to warm to room temperature and then stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
Remove the solvent and excess reagent in vacuo using a rotary evaporator to obtain the crude 4-(ethylthio)benzoyl chloride.
The crude product can be used directly in the next step or purified by distillation under reduced pressure.
Application 1: Development of Novel Tubulin Polymerization Inhibitors
The disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. The 4-(ethylthio)benzoic acid scaffold can be incorporated into molecules designed to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells.
Rationale for Use
The benzoyl moiety is a common feature in many colchicine-binding site inhibitors. The ethylthio group at the 4-position can be strategically modified to explore the hydrophobic pocket of the binding site, potentially enhancing potency and selectivity.
Protocol 2: Synthesis of 4-(Ethylthio)benzamide Derivatives
Objective: To synthesize a library of 4-(ethylthio)benzamide derivatives for evaluation as tubulin polymerization inhibitors.
Materials:
4-(Ethylthio)benzoyl chloride
A diverse set of primary and secondary amines
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Silica gel for column chromatography
Procedure:
Dissolve the desired amine (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM in a round-bottom flask at 0 °C.
Slowly add a solution of 4-(ethylthio)benzoyl chloride (1.1 equivalents) in anhydrous DCM to the amine solution.
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the desired 4-(ethylthio)benzamide derivative.
Table 1: Hypothetical Antiproliferative Activity of 4-(Ethylthio)benzamide Derivatives
Compound ID
R-Group (Amine)
IC₅₀ (µM) vs. MCF-7
IC₅₀ (µM) vs. HeLa
ETBA-001
3,4,5-Trimethoxyaniline
0.05
0.08
ETBA-002
4-Methoxyaniline
1.2
1.5
ETBA-003
Benzylamine
5.8
7.2
ETBA-004
N-Methylaniline
3.4
4.1
Colchicine (Ref.)
-
0.01
0.015
Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To determine the effect of synthesized compounds on the polymerization of purified tubulin.
Materials:
Purified tubulin (>99% pure)
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
GTP solution (10 mM)
Glycerol
Fluorescent reporter (e.g., DAPI)
Test compounds and controls (Paclitaxel, Nocodazole) dissolved in DMSO
96-well black, clear-bottom plates
Temperature-controlled microplate reader
Procedure:
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing glycerol.
On ice, add GTP to the tubulin solution to a final concentration of 1 mM.
Add the fluorescent reporter to the tubulin/GTP mixture.
In a pre-warmed 96-well plate, add 5 µL of test compound dilutions or controls.
Initiate the polymerization by adding 45 µL of the tubulin/GTP/reporter mix to each well.
Immediately place the plate in a microplate reader pre-heated to 37°C.
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
Plot fluorescence intensity versus time to generate polymerization curves.
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Workflow for the in vitro tubulin polymerization assay.
Application 2: Development of Novel Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The benzoic acid scaffold is a known zinc-binding group that can be utilized in the design of CA inhibitors.
Rationale for Use
The carboxylic acid of 4-(ethylthio)benzoic acid can coordinate with the zinc ion in the active site of carbonic anhydrase. The ethylthio-phenyl moiety can be directed towards the hydrophobic and hydrophilic regions of the active site to achieve isoform selectivity.
Protocol 4: Synthesis of 4-(Ethylthio)benzenesulfonamide Derivatives
Objective: To synthesize sulfonamide derivatives of 4-(ethylthio)benzoic acid for evaluation as carbonic anhydrase inhibitors. (This is a conceptual multi-step synthesis).
Materials:
4-(Ethylthio)benzoic acid
Chlorosulfonic acid
Thionyl chloride
Ammonia solution
Standard organic synthesis reagents and solvents
Procedure (Conceptual Outline):
Chlorosulfonylation: React 4-(ethylthio)benzoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, likely at the 3-position.
Amidation: Convert the carboxylic acid group to an amide to protect it during the subsequent sulfonamide formation.
Sulfonamide Formation: React the chlorosulfonyl intermediate with ammonia to form the sulfonamide.
Deprotection: Hydrolyze the amide back to the carboxylic acid to yield the final 4-(ethylthio)benzenesulfonamide derivative.
Purify the final product using appropriate chromatographic or recrystallization techniques.
Table 2: Hypothetical Inhibition Constants (Kᵢ) of 4-(Ethylthio)benzoic Acid Derivatives against Carbonic Anhydrase Isoforms
Objective: To determine the inhibitory potency of synthesized compounds against various human carbonic anhydrase (hCA) isoforms.
Materials:
Purified hCA isoforms (I, II, IX, etc.)
4-Nitrophenyl acetate (NPA) as substrate
Tris-HCl buffer (pH 7.4)
Test compounds dissolved in DMSO
96-well clear microplates
Spectrophotometric microplate reader
Procedure:
Add Tris-HCl buffer, a solution of the test compound at various concentrations, and the hCA enzyme solution to the wells of a 96-well plate.
Pre-incubate the mixture for 10 minutes at room temperature.
Initiate the reaction by adding a solution of NPA in acetonitrile.
Immediately monitor the increase in absorbance at 400 nm, corresponding to the formation of 4-nitrophenolate, at regular intervals for 10-15 minutes.
The enzyme activity is calculated from the slope of the linear portion of the absorbance vs. time curve.
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
Application 3: Development of Novel Antibacterial Agents
4-(Ethylthio)benzoic acid has been reported to be a potent inhibitor of bacterial cytochrome P450 enzymes, suggesting its potential as an antibacterial agent, particularly against resistant strains.[1]
Rationale for Use
Inhibition of essential bacterial enzymes like cytochrome P450 can disrupt critical metabolic pathways, leading to bacterial cell death. The 4-(ethylthio)benzoic acid scaffold provides a starting point for developing more potent and selective antibacterial compounds.
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Add the standardized bacterial suspension to each well containing the diluted compound.
Include positive (bacteria without compound) and negative (broth only) controls.
Incubate the plates at 37°C for 18-24 hours.
Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible turbidity.
Signaling pathway of tubulin polymerization inhibition.
Conclusion
4-(Ethylthio)benzoic acid represents a promising and versatile starting material for the development of a wide range of pharmaceutical agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent structural features make it a suitable candidate for targeting various biological pathways implicated in cancer and infectious diseases. The protocols and data presented herein provide a foundational framework for researchers to explore the full potential of this valuable building block in drug discovery and development.
Applications of 4-(Ethylthio)benzoic Acid in Medicinal Chemistry: A Detailed Guide for Researchers
For Immediate Release [City, State] – [Date] – 4-(Ethylthio)benzoic acid has emerged as a versatile scaffold in medicinal chemistry, offering a valuable starting point for the development of novel therapeutic agents. Its...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – 4-(Ethylthio)benzoic acid has emerged as a versatile scaffold in medicinal chemistry, offering a valuable starting point for the development of novel therapeutic agents. Its unique structural features, combining a benzoic acid core with an ethylthio group, provide a foundation for designing potent and selective inhibitors for a range of biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their work.
Core Applications in Drug Discovery
4-(Ethylthio)benzoic acid and its derivatives have shown significant promise in several key therapeutic areas:
Anticancer Agents: As a building block for tubulin polymerization inhibitors, derivatives of 4-(ethylthio)benzoic acid can disrupt microtubule dynamics, a critical process in cell division, leading to apoptosis in cancer cells.
Carbonic Anhydrase Inhibitors: The scaffold is utilized in the synthesis of potent inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including glaucoma and certain types of cancer.
Antibacterial Agents: There is emerging evidence that 4-(ethylthio)benzoic acid and its analogs may act as inhibitors of bacterial cytochrome P450 enzymes, suggesting their potential as a novel class of antibacterial agents.
Application Note 1: Synthesis of Tubulin Polymerization Inhibitors
Introduction:
Tubulin, the protein subunit of microtubules, is a well-validated target for anticancer drug discovery. Molecules that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. The 4-(ethylthio)benzoic acid moiety can be incorporated into various molecular frameworks to create potent tubulin inhibitors.
General Synthetic Approach:
A common strategy involves the amide coupling of 4-(ethylthio)benzoic acid with various amine-containing heterocyclic scaffolds known to interact with the colchicine binding site on tubulin.
Experimental Protocol: Synthesis of a 4-(Ethylthio)benzamide Derivative
This protocol describes a general method for the synthesis of an amide derivative of 4-(ethylthio)benzoic acid.
Materials:
4-(Ethylthio)benzoic acid
Amine of interest (e.g., a substituted aniline or heterocyclic amine)
To a solution of 4-(ethylthio)benzoic acid (1.0 eq) in a mixture of anhydrous DCM and a catalytic amount of anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
Stir the mixture at room temperature for 15 minutes.
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the desired 4-(ethylthio)benzamide derivative.
Characterize the final product by NMR and mass spectrometry.
Quantitative Data:
Compound Class
Target
IC50 (µM)
Cell Line
Benzoic acid-acrylamide derivatives
Tubulin polymerization
Varies
MCF-7
Benzoylthioureido compounds
Tubulin polymerization
Varies
Various
Note: The potency of derivatives is highly dependent on the nature of the coupled amine and other structural modifications.
Experimental Workflow for Synthesis and Evaluation of Tubulin Inhibitors
Caption: Synthetic and evaluation workflow for novel tubulin inhibitors.
Application Note 2: Development of Carbonic Anhydrase Inhibitors
Introduction:
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in various diseases. The 4-(ethylthio)benzoyl moiety can be incorporated into sulfonamide-based inhibitors to enhance binding affinity and selectivity.
General Synthetic Approach:
The synthesis of CA inhibitors based on this scaffold typically involves the reaction of a sulfamoyl-substituted aniline with an activated form of 4-(ethylthio)benzoic acid to form a benzamide linkage.
Experimental Protocol: Synthesis of a 4-(Ethylthio)benzamido-benzenesulfonamide
This protocol outlines the synthesis of a potential carbonic anhydrase inhibitor.
Materials:
4-(Ethylthio)benzoic acid
4-Aminobenzenesulfonamide
Thionyl chloride (SOCl₂)
Anhydrous Pyridine
Anhydrous Dichloromethane (DCM)
1 M Hydrochloric acid
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
To a solution of 4-(ethylthio)benzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 2 hours.
Remove the solvent and excess thionyl chloride under reduced pressure to obtain 4-(ethylthio)benzoyl chloride.
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of 4-aminobenzenesulfonamide (1.0 eq) in anhydrous pyridine at 0 °C.
Allow the reaction to warm to room temperature and stir overnight.
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Characterize the final product by NMR and mass spectrometry.
Quantitative Data:
The following table summarizes the inhibitory activity (Ki) of representative benzoylthioureido compounds, which share structural similarities with derivatives of 4-(ethylthio)benzoic acid, against various human carbonic anhydrase (hCA) isoforms.
Compound Class
hCA I (Ki, nM)
hCA II (Ki, nM)
hCA IX (Ki, nM)
hCA XII (Ki, nM)
Benzoylthioureido Derivatives
Varies
Varies
Varies
Varies
Note: The inhibitory potency and isoform selectivity are highly dependent on the specific chemical structure of the derivative.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: CA IX role in tumor hypoxia and inhibition point.
Application Note 3: Potential as Antibacterial Agents
Introduction:
The inhibition of bacterial cytochrome P450 enzymes presents a promising strategy for the development of new antibacterial drugs, particularly against resistant strains. 4-(Ethylthio)benzoic acid has been identified as a potential inhibitor of these enzymes.
This protocol provides a general method to assess the inhibitory potential of 4-(ethylthio)benzoic acid derivatives against a specific bacterial cytochrome P450 enzyme.
Materials:
Recombinant bacterial cytochrome P450 enzyme
NADPH-cytochrome P450 reductase
NADPH
A suitable substrate for the specific P450 isoform (e.g., a fluorogenic probe)
Potassium phosphate buffer (pH 7.4)
Test compound (4-(ethylthio)benzoic acid derivative) dissolved in DMSO
96-well microplate (black, flat-bottom for fluorescence)
Microplate reader with fluorescence detection capabilities
Procedure:
Prepare a reaction mixture containing the bacterial P450 enzyme, NADPH-cytochrome P450 reductase, and the test compound at various concentrations in potassium phosphate buffer. Include a vehicle control (DMSO).
Pre-incubate the mixture at 37 °C for 5 minutes.
Initiate the reaction by adding the substrate and NADPH.
Monitor the fluorescence signal over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
Calculate the rate of the reaction for each concentration of the test compound.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data:
Currently, there is limited publicly available quantitative data (e.g., MIC or IC50 values) specifically for 4-(ethylthio)benzoic acid derivatives as bacterial cytochrome P450 inhibitors. Further research is required to establish the potency and spectrum of activity of this class of compounds.
Experimental Workflow for Antibacterial Agent Evaluation
Caption: Workflow for evaluating novel antibacterial agents.
Method
Application Notes and Protocols: 4-(Ethylthio)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and diverse applications of 4-(ethylthio)benzoic acid and its derivatives. The inf...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and diverse applications of 4-(ethylthio)benzoic acid and its derivatives. The information is intended to facilitate research and development in medicinal chemistry, materials science, and biocatalysis.
Overview
4-(Ethylthio)benzoic acid is a versatile scaffold in chemical synthesis, serving as a key intermediate for the development of novel bioactive molecules and functional materials.[1] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3][4][5] This document outlines synthetic methodologies, key applications with supporting quantitative data, and detailed experimental protocols.
Synthesis of 4-(Ethylthio)benzoic Acid and its Derivatives
The synthesis of 4-(ethylthio)benzoic acid can be achieved from readily available starting materials such as 4-hydroxybenzoic acid.[2][4] Furthermore, it serves as a precursor for a variety of derivatives.
Key Synthetic Approaches:
Biocatalytic Sulfoxidation: The cytochrome P450 enzyme CYP199A4 (T252A mutant) from Rhodopseudomonas palustris HaA2 can effectively catalyze the sulfoxidation of 4-(ethylthio)benzoic acid to produce 4-(ethylsulfinyl)benzoic acid with high selectivity.[1]
Derivatization for Bioactivity:
Amide Coupling: The carboxylic acid moiety can be activated (e.g., using thionyl chloride) and coupled with various amines to form amide derivatives.[6] This approach has been used to synthesize tubulin inhibitors by incorporating acrylamide moieties.[1]
Thioureido Derivatives: Reaction with isothiocyanates can yield thiourea derivatives. Benzoylthioureido-based compounds have been explored as carbonic anhydrase inhibitors.[1]
Esterification: The carboxylic acid can be esterified to enhance lipophilicity and create prodrugs, as demonstrated in the development of antituberculosis agents.[7] For instance, methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate was synthesized by treating the corresponding benzoic acid with methanol in the presence of sulfuric acid.[8]
Applications in Drug Discovery and Development
Derivatives of 4-(ethylthio)benzoic acid have shown significant potential in various therapeutic areas.
Anticancer Agents
Several derivatives have been investigated as potent anticancer agents, primarily targeting key cellular processes like microtubule dynamics and protein kinase activity.
Tubulin Inhibitors: Derivatives incorporating both benzoic acid and acrylamide moieties have been designed as tubulin polymerization inhibitors. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Protein Kinase CK2 Inhibitors: 4-(Thiazol-5-yl)benzoic acid derivatives have been identified as potent inhibitors of protein kinase CK2, an important target in cancer therapy.[5]
Slingshot (SSH) Phosphatase Inhibitors: Rhodanine-scaffold-based para-substituted benzoic acid derivatives act as competitive inhibitors of SSH phosphatases, which are involved in cytoskeleton dynamics and cell migration.[3]
Antimicrobial Agents
4-(Ethylthio)benzoic acid and its derivatives have shown promise as antimicrobial agents, particularly against bacteria.
Inhibition of Bacterial Cytochrome P450: 4-(Ethylthio)benzoic acid is a potent inhibitor of bacterial cytochrome P450 enzymes, suggesting its potential as an antibacterial agent against resistant strains.[2][4]
Antituberculosis Activity: Benzoic acid derivatives have been explored as prodrugs for treating tuberculosis. Esterification of the benzoic acid moiety can facilitate entry into Mycobacterium tuberculosis.[7]
Other Therapeutic Applications
Carbonic Anhydrase Inhibitors: Benzoylthioureido-based compounds derived from similar aromatic carboxylic acid precursors have been evaluated as inhibitors of carbonic anhydrase.[1]
Quantitative Data Summary
The following tables summarize the reported biological activities of various 4-(ethylthio)benzoic acid derivatives.
Atomic Layer Deposition (ALD) Inhibitors: Benzoic acid and its fluorinated derivatives have been investigated as potential small molecule inhibitors for ALD. Self-assembled monolayers (SAMs) of these molecules on cobalt substrates can block the deposition of materials like ZnO, which is crucial for area-selective ALD processes in semiconductor manufacturing.[9]
Experimental Protocols
General Synthesis of a 4-(Ethylthio)benzoic Acid Amide Derivative
This protocol provides a general procedure for the synthesis of an amide derivative, which can be adapted for various amines.
Doxorubicin or other standard anticancer drug (positive control)
Dimethyl sulfoxide (DMSO)
Phosphate-buffered saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
96-well plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
Compound Treatment:
Prepare a stock solution of the test compound and the positive control in DMSO.
Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with the positive control.
Incubate the plate for 48-72 hours.
MTT Assay:
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
Carefully remove the medium containing MTT.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes to ensure complete dissolution.
Data Analysis:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Safety Information
4-(Ethylthio)benzoic acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]
General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each specific compound before use.
Application Notes and Protocols: Role of 4-(Ethylthio)benzoic Acid in Cytochrome P450 Inhibition
To Researchers, Scientists, and Drug Development Professionals, These application notes provide a comprehensive overview of the current understanding and experimental protocols related to the interaction of 4-(Ethylthio)...
Author: BenchChem Technical Support Team. Date: December 2025
To Researchers, Scientists, and Drug Development Professionals,
These application notes provide a comprehensive overview of the current understanding and experimental protocols related to the interaction of 4-(Ethylthio)benzoic acid with cytochrome P450 (CYP) enzymes. Cytochrome P450s are a critical family of enzymes involved in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes is a major cause of adverse drug-drug interactions (DDIs), making the characterization of the inhibitory potential of new chemical entities a crucial step in the drug development process.
Note on Data Availability: As of the latest literature review, specific quantitative data (e.g., IC50, Ki) detailing the inhibitory effects of 4-(Ethylthio)benzoic acid on the primary human drug-metabolizing cytochrome P450 isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is not available in the public domain. Research has primarily focused on its role as a substrate for non-human CYPs, such as the bacterial CYP199A4. The following sections, therefore, provide a generalized framework and protocols for assessing the CYP inhibition potential of compounds like 4-(Ethylthio)benzoic acid.
Introduction to Cytochrome P450 Inhibition
Cytochrome P450 enzymes are heme-containing monooxygenases that play a central role in drug metabolism and detoxification. Inhibition of CYP activity can lead to elevated plasma concentrations of co-administered drugs, potentially resulting in toxicity. The primary mechanisms of CYP inhibition are:
Reversible Inhibition:
Competitive: The inhibitor binds to the active site of the enzyme, preventing substrate binding.
Non-competitive: The inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic activity.
Irreversible Inhibition (Mechanism-Based Inhibition): The inhibitor is metabolically activated by the CYP enzyme into a reactive species that covalently binds to the enzyme, leading to its inactivation.
Understanding the type and potency of inhibition is crucial for predicting the clinical significance of potential DDIs.
Hypothetical Signaling Pathway for CYP Inhibition
The interaction of a small molecule inhibitor, such as 4-(Ethylthio)benzoic acid, with a CYP enzyme can be conceptualized as a multi-step process. The following diagram illustrates a generalized signaling pathway for competitive inhibition.
Caption: Competitive inhibition of a cytochrome P450 enzyme.
Experimental Protocols for Assessing CYP Inhibition
The following are detailed protocols for conducting in vitro cytochrome P450 inhibition assays, which can be adapted to evaluate the inhibitory potential of 4-(Ethylthio)benzoic acid.
IC50 Determination using Human Liver Microsomes
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting a specific CYP isozyme.
Materials:
Test compound: 4-(Ethylthio)benzoic acid
Pooled Human Liver Microsomes (HLMs)
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
Specific CYP isozyme probe substrates (see Table 1)
Specific CYP isozyme positive control inhibitors (see Table 1)
Potassium phosphate buffer (pH 7.4)
Acetonitrile or other suitable organic solvent
96-well plates
LC-MS/MS system
Table 1: Probe Substrates and Inhibitors for Major CYP Isozymes
CYP Isozyme
Probe Substrate
Metabolite Measured
Positive Control Inhibitor
CYP1A2
Phenacetin
Acetaminophen
Furafylline
CYP2C9
Diclofenac
4'-Hydroxydiclofenac
Sulfaphenazole
CYP2C19
S-Mephenytoin
4'-Hydroxy-S-mephenytoin
Ticlopidine
CYP2D6
Dextromethorphan
Dextrorphan
Quinidine
CYP3A4
Midazolam
1'-Hydroxymidazolam
Ketoconazole
Protocol Workflow:
Caption: Workflow for determining CYP inhibition IC50 values.
Detailed Steps:
Preparation of Reagents:
Prepare a stock solution of 4-(Ethylthio)benzoic acid in a suitable solvent (e.g., DMSO).
Prepare stock solutions of the probe substrates and positive control inhibitors.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation Setup:
In a 96-well plate, add the potassium phosphate buffer.
Add the human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).
Add serial dilutions of 4-(Ethylthio)benzoic acid to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (solvent only) and a positive control inhibitor.
Add the specific CYP probe substrate at a concentration close to its Km value.
Reaction Initiation and Incubation:
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
Reaction Termination and Sample Preparation:
Stop the reaction by adding an equal volume of cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.
Centrifuge the plate to pellet the precipitated proteins.
LC-MS/MS Analysis:
Transfer the supernatant to a new plate for analysis.
Analyze the formation of the specific metabolite using a validated LC-MS/MS method.
Data Analysis:
Calculate the percentage of inhibition for each concentration of 4-(Ethylthio)benzoic acid relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic fit).
Determination of Mechanism of Inhibition (e.g., Dixon and Lineweaver-Burk Plots)
To elucidate the mechanism of inhibition (competitive, non-competitive, etc.), kinetic studies are performed by varying both the substrate and inhibitor concentrations.
Protocol:
Follow the general incubation procedure described in Section 3.1.
Perform incubations with multiple concentrations of the probe substrate in the presence of several fixed concentrations of 4-(Ethylthio)benzoic acid (including a zero-inhibitor control).
Measure the initial reaction velocities (rate of metabolite formation).
Analyze the data using graphical methods:
Lineweaver-Burk Plot: A plot of 1/velocity versus 1/[Substrate]. Changes in the y-intercept and x-intercept in the presence of the inhibitor indicate the mechanism of inhibition.
Dixon Plot: A plot of 1/velocity versus [Inhibitor] at different fixed substrate concentrations. The intersection point of the lines can help determine the inhibition constant (Ki).
Data Presentation (Hypothetical)
While specific data for 4-(Ethylthio)benzoic acid is unavailable, the following table illustrates how quantitative inhibition data would be presented.
Table 2: Hypothetical Inhibitory Potency (IC50) of 4-(Ethylthio)benzoic Acid against Major Human CYP Isozymes
CYP Isozyme
IC50 (µM)
Inhibition Potency
CYP1A2
> 100
Weak/None
CYP2C9
15.2
Moderate
CYP2C19
45.8
Weak
CYP2D6
> 100
Weak/None
CYP3A4
8.9
Moderate
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of the cytochrome P450 inhibitory potential of 4-(Ethylthio)benzoic acid. Although specific inhibitory data for this compound against major human CYP isozymes is currently lacking in the scientific literature, the outlined experimental procedures are standard in the field of drug metabolism and pharmacokinetics. Researchers are encouraged to utilize these methodologies to generate the necessary data to fully characterize the DDI risk profile of 4-(Ethylthio)benzoic acid and other novel chemical entities. This information is critical for making informed decisions during the drug discovery and development process, ultimately contributing to the development of safer and more effective medicines.
Method
Application Notes and Protocols for Reactions of 4-(Ethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed experimental protocols for key chemical transformations of 4-(Ethylthio)benzoic acid, a versatile building block in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key chemical transformations of 4-(Ethylthio)benzoic acid, a versatile building block in organic synthesis and medicinal chemistry. The protocols are intended for use by trained professionals in a laboratory setting.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(Ethylthio)benzoic acid (5.0 g, 27.4 mmol) and absolute ethanol (50 mL).
Acid Addition: While stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise to the mixture.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude ester by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 4-(ethylthio)benzoate.
Workflow for the synthesis of Ethyl 4-(ethylthio)benzoate.
Amide Coupling: Synthesis of N-Benzyl-4-(ethylthio)benzamide
This protocol outlines the synthesis of an amide derivative of 4-(Ethylthio)benzoic acid using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 1-Hydroxybenzotriazole (HOBt).
Reaction Setup: To a solution of 4-(Ethylthio)benzoic acid (2.0 g, 11.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask under an inert atmosphere, add EDC (2.5 g, 13.2 mmol) and HOBt (1.8 g, 13.2 mmol).
Stirring: Stir the mixture at room temperature for 20 minutes.
Amine Addition: Add benzylamine (1.3 mL, 12.1 mmol) to the reaction mixture.
Reaction: Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
Work-up: Dilute the reaction mixture with DCM (50 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Recrystallize the crude product from ethanol/water or purify by column chromatography on silica gel to obtain the pure N-benzyl-4-(ethylthio)benzamide.
Workflow for the synthesis of N-Benzyl-4-(ethylthio)benzamide.
Suzuki Cross-Coupling: Synthesis of 4-Ethylthio-4'-methyl-1,1'-biphenyl
This protocol describes a general procedure for the Suzuki cross-coupling reaction of a bromo-derivative of 4-(Ethylthio)benzoic acid ester with a boronic acid. This requires prior functionalization of 4-(Ethylthio)benzoic acid, for example, bromination at a suitable position on the aromatic ring. For this example, we will assume the starting material is methyl 4-bromo-3-(ethylthio)benzoate.
Generalized catalytic cycle for the Suzuki cross-coupling reaction.
II. Biological Activity Assays
Derivatives of benzoic acid have been investigated for a range of biological activities.[2] The ethylthio-moiety may modulate these activities. Below are general protocols for preliminary screening.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Serially dilute the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) and add it to each well.
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
Incubation: Incubate the plate at 37 °C for 18-24 hours.
Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
This assay measures the ability of a compound to act as a free radical scavenger.
Protocol:
Preparation: Prepare various concentrations of the test compound in methanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
Reaction: In a 96-well plate, mix the test compound solutions with the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a dose-response curve. A lower IC₅₀ indicates higher antioxidant activity.[3]
Data Presentation:
Compound
IC₅₀ (µM)
4-(Ethylthio)benzoic acid
(Experimental Value)
Amide Derivative
(Experimental Value)
Ester Derivative
(Experimental Value)
Ascorbic Acid (Control)
(Reference Value)
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: 4-(Ethylthio)benzoic Acid in the Synthesis of Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular fun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular functions, including mitosis, intracellular transport, and maintenance of cell shape. Their dynamic instability makes them a key target for anticancer drug development. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Benzoic acid derivatives have emerged as a versatile scaffold in the design of novel tubulin inhibitors, notably as precursors to combretastatin analogues, which are potent inhibitors of tubulin polymerization.
This document provides a detailed overview of the application of 4-(ethylthio)benzoic acid as a starting material for the synthesis of a novel hypothetical tubulin inhibitor, "Compound X." It includes a proposed synthetic pathway, detailed experimental protocols for its biological evaluation, and data presentation formats.
Hypothetical Tubulin Inhibitor Profile: Compound X
Compound Name: (Z)-1-(3,4,5-trimethoxyphenyl)-2-(4-(ethylthio)phenyl)ethene (A hypothetical combretastatin analogue)
Rationale for Synthesis: Compound X is designed as a combretastatin analogue, a well-established class of tubulin inhibitors that bind to the colchicine-binding site on β-tubulin. The 3,4,5-trimethoxyphenyl "A" ring is a common feature in many potent tubulin inhibitors. The 4-(ethylthio)phenyl "B" ring, derived from 4-(ethylthio)benzoic acid, is introduced to explore the structure-activity relationship (SAR) of sulfur-containing substituents at this position. The cis (Z) configuration of the alkene bridge is crucial for high tubulin-binding affinity.
Synthetic Pathway
The synthesis of Compound X from 4-(ethylthio)benzoic acid can be envisioned through a multi-step process, culminating in a Wittig reaction to establish the crucial cis-alkene bridge.
Method
Application Notes and Protocols for the Preparation of 4-(Ethylthio)benzoic Acid Analogs
Audience: Researchers, scientists, and drug development professionals. Introduction 4-(Ethylthio)benzoic acid and its analogs are valuable scaffolds in medicinal chemistry and drug development.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Ethylthio)benzoic acid and its analogs are valuable scaffolds in medicinal chemistry and drug development. The core structure, featuring a benzoic acid moiety linked to a thioether, serves as a versatile building block for synthesizing novel bioactive molecules. The thioether linkage is found in a variety of approved drugs and natural products, highlighting its importance in establishing beneficial interactions with biological targets.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as potential antitumor agents, enzyme inhibitors, and antimicrobial compounds.
This document provides detailed synthetic methodologies, experimental protocols, and relevant data for the preparation of 4-(ethylthio)benzoic acid and its analogs, aiming to facilitate research and development in this area.
Synthetic Methodologies
The construction of the aryl-thioether bond is the key step in synthesizing 4-(ethylthio)benzoic acid analogs. The two primary and most effective methods are Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution is a widely used and powerful method for forming C-S bonds.[3][4] The reaction typically involves the displacement of a halide (commonly -Cl or -F) on an electron-deficient aromatic ring by a sulfur nucleophile, such as a thiol or thiolate. For the synthesis of 4-(ethylthio)benzoic acid, a 4-halobenzoic acid is reacted with ethanethiol or its corresponding thiolate in the presence of a base. The carboxylic acid group deactivates the ring towards nucleophilic attack, but the reaction can be driven to completion under appropriate conditions, often requiring polar aprotic solvents and elevated temperatures.
The general SNAr mechanism proceeds via a two-step addition-elimination sequence through a high-energy intermediate known as a Meisenheimer complex.[4]
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction used to form carbon-heteroatom bonds, including C-S bonds.[5][6] This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr. The reaction involves coupling an aryl halide with a thiol in the presence of a copper catalyst (e.g., Cu(I) salts like CuI, or elemental copper) and a base, often at high temperatures.[7] While traditional Ullmann reactions required harsh conditions, modern advancements with various ligands have enabled these couplings to proceed under milder conditions.[6]
Ester Hydrolysis
Often, the SNAr or Ullmann reaction is performed on an ester derivative of the 4-halobenzoic acid (e.g., methyl or ethyl 4-chlorobenzoate) to protect the carboxylic acid moiety and improve solubility. The final step is the hydrolysis of the resulting ester to yield the desired 4-(alkylthio)benzoic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup.[8][9]
Experimental Protocols
Safety Note: These protocols involve the use of potentially hazardous chemicals. Ethanethiol is volatile and has a strong, unpleasant odor. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4-(Ethylthio)benzoic Acid via SNAr
This protocol describes the synthesis from 4-chlorobenzoic acid and sodium ethanethiolate.
Materials:
4-Chlorobenzoic acid (1.0 eq)
Sodium ethanethiolate (1.2 eq)
N,N-Dimethylformamide (DMF)
1 M Hydrochloric acid (HCl)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorobenzoic acid and DMF.
Add sodium ethanethiolate to the solution.
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a beaker containing 1 M HCl, which will precipitate the crude product.
Filter the solid product and wash with cold water.
For further purification, dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified 4-(ethylthio)benzoic acid.
Protocol 2: Saponification of Ethyl 4-(Ethylthio)benzoate
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.
The 4-(ethylthio)benzoic acid scaffold is a key intermediate for creating more complex molecules with potential therapeutic value. The sulfur atom can exist in different oxidation states (thioether, sulfoxide, sulfone), which allows for fine-tuning of the molecule's physicochemical properties such as polarity and hydrogen bonding capacity.[13]
Anticancer Agents: Derivatives incorporating the benzoic acid and acrylamide moieties have been designed as tubulin inhibitors, showing potent antiproliferative activity against cancer cell lines.
Enzyme Inhibition: The thioether-containing benzoic acid structure is a precursor for compounds evaluated as inhibitors of enzymes like carbonic anhydrase.
Antimicrobial and Antioxidant Properties: This scaffold is utilized in the synthesis of benzoylthioureido-based compounds which have demonstrated antimicrobial and antioxidant activities.
General Drug Discovery: Organosulfur compounds, in general, play a significant role in medicinal chemistry, with the C-S bond being present in numerous natural products and FDA-approved drugs.[2] Thiol-containing drugs are known to act as radical scavengers and metal chelators.[14]
Visualizations
Synthetic Workflow and Reaction Mechanisms
The following diagrams illustrate the general workflow for the preparation of 4-(ethylthio)benzoic acid and the mechanisms of the key synthetic reactions.
Caption: General experimental workflow for the synthesis of 4-(Ethylthio)benzoic acid.
Application Notes and Protocols for 4-(Ethylthio)benzoic Acid and its Analogs in Material Science
Introduction 4-(Ethylthio)benzoic acid is a derivative of benzoic acid featuring an ethylthio group at the para position. While its direct applications in material science are not extensively documented in publicly avail...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
4-(Ethylthio)benzoic acid is a derivative of benzoic acid featuring an ethylthio group at the para position. While its direct applications in material science are not extensively documented in publicly available literature, its structural motifs—a carboxylic acid and a thioether group—make it and its analogs interesting candidates for the development of advanced materials. The carboxylic acid group can be readily functionalized or used as a coordinating ligand in metal-organic frameworks (MOFs), while the thioether linkage can influence properties such as liquid crystallinity and polymer characteristics.
These application notes provide an overview of the potential uses of 4-(ethylthio)benzoic acid and its structural analogs in liquid crystals, polymers, and metal-organic frameworks, based on methodologies reported for similar compounds.
Section 1: Application in Liquid Crystals
While direct studies on the liquid crystalline properties of 4-(Ethylthio)benzoic acid are limited, research on analogous thio-substituted benzoic acid derivatives provides insights into their potential as liquid crystal precursors. The introduction of a thioether linkage can influence the mesomorphic properties of the final compounds.
Application Note: Synthesis of Thioester-Containing Azo Dyes as Potential Liquid Crystals
This note is based on the synthesis of (E)-4-((4-(alkanoylthio)phenyl)diazenyl)benzoic acid, a structurally related class of compounds. Although these specific derivatives did not exhibit liquid crystalline behavior, the synthetic methodology is relevant for the exploration of other thio-containing benzoic acid derivatives.[1]
Objective: To synthesize a homologous series of azo thioesters derived from a benzoic acid backbone to investigate their liquid crystalline properties.
General Synthetic Scheme: The synthesis involves a multi-step process starting with the diazotization of 4-aminobenzoic acid, followed by coupling with thiophenol, and subsequent acylation of the thiol group.
Experimental Protocol: Synthesis of (E)-4-((4-mercaptophenyl)diazenyl)benzoic acid (Intermediate) [1]
Diazotization: Dissolve 4-aminobenzoic acid (0.01 mol) in a solution of sodium carbonate (0.01 mol) in distilled water (20 mL). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (0.01 mol) in distilled water (10 mL) dropwise while maintaining the temperature. Slowly add this mixture to a pre-cooled solution of concentrated hydrochloric acid (5 mL) in crushed ice (20 g) with continuous stirring for 30 minutes.
Coupling: To the diazonium salt solution, add a solution of thiophenol (0.01 mol) and sodium hydroxide (0.01 mol) in distilled water (15 mL). Stir the reaction mixture for 2 hours.
Work-up: Filter the resulting precipitate and wash thoroughly with distilled water.
Experimental Protocol: Acylation of (E)-4-((4-mercaptophenyl)diazenyl)benzoic acid [1]
Dissolve the intermediate (E)-4-((4-mercaptophenyl)diazenyl)benzoic acid in pyridine.
Add the desired acid chloride (e.g., acetyl chloride, propanoyl chloride, etc.) dropwise to the solution at room temperature.
Stir the reaction mixture until completion (monitored by TLC).
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Characterization: The synthesized compounds can be characterized by IR and ¹H NMR spectroscopy to confirm their structure. Their mesomorphic properties can be investigated using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
Data Presentation: Melting Points of (E)-4-((4-(alkanoylthio)phenyl)diazenyl)benzoic Acid Derivatives [1]
Alkanoyl Group
Melting Point (°C)
Heptanoyl
108-110
Note: The original study found that these specific compounds did not exhibit liquid crystal properties. However, modifications to the molecular structure, such as changing the core or terminal groups, could potentially induce mesomorphic behavior.
Logical Relationship Diagram: Synthesis of Thioester-Containing Azo Dyes
Technical Support Center: Purification of 4-(Ethylthio)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Ethylthio)benz...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Ethylthio)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-(Ethylthio)benzoic acid?
A1: The most effective and commonly used methods for the purification of 4-(Ethylthio)benzoic acid are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification and the nature of the impurities. For removing inorganic salts and highly polar or nonpolar impurities, an initial acid-base extraction can be a valuable preliminary step.
Q2: What is a reasonable purity level to expect after purification?
A2: Commercially available 4-(Ethylthio)benzoic acid is often supplied at a purity of 98% or higher. With careful application of the purification techniques detailed in this guide, achieving a purity of >99% is feasible. This can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Q3: How can I assess the purity of my 4-(Ethylthio)benzoic acid sample?
A3: The purity of your sample can be determined using several analytical methods:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities, provided their signals do not overlap with those of the product.
Melting Point Analysis: A pure compound will exhibit a sharp melting point. Impurities typically lead to a broader melting point range and a depression of the melting point.
Thin-Layer Chromatography (TTC): A rapid and straightforward method to qualitatively assess the number of components in your sample.[1]
Q4: What are some potential impurities in 4-(Ethylthio)benzoic acid?
A4: Potential impurities can originate from the starting materials or side reactions during synthesis. Common synthetic routes include the S-alkylation of 4-mercaptobenzoic acid and the oxidation of 4-ethylthiotoluene.[2] Depending on the synthetic pathway, impurities could include unreacted starting materials, by-products such as the corresponding sulfoxide or sulfone from over-oxidation, or other related aromatic compounds.
Troubleshooting Guides
Recrystallization Issues
Problem
Possible Cause
Troubleshooting Steps
Oiling out instead of crystallizing
The compound's solubility in the chosen solvent is too high, even at low temperatures.
1. Try a different solvent or a solvent mixture. For instance, if the compound is too soluble in ethanol, try a mixture of ethanol and water. 2. Ensure the solution is not supersaturated to an extreme degree; you can add a small amount of additional solvent.
The cooling rate is too fast.
1. Allow the solution to cool more slowly by insulating the flask. 2. Avoid placing the flask directly in an ice bath from a high temperature.
Low recovery of purified product
Too much solvent was used during dissolution.
1. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
The compound has significant solubility in the cold solvent.
1. Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration.[1] 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Product is still impure after recrystallization
The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.
1. Select a different recrystallization solvent or solvent system. 2. Consider a preliminary purification step like column chromatography if impurities are very similar to the product.
Column Chromatography Issues
Problem
Possible Cause
Troubleshooting Steps
Poor separation of product and impurities
The eluent system is not optimal.
1. Optimize the eluent system using TLC to achieve an Rf value of 0.2-0.4 for the product.[1] 2. A gradient elution may be necessary to separate compounds with different polarities.[1]
The column was overloaded with the sample.
1. Use an appropriate amount of sample for the column size. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[1]
Product elutes too quickly (high Rf)
The eluent is too polar.
1. Decrease the polarity of the mobile phase. For example, increase the proportion of the nonpolar solvent (e.g., hexane) in a hexane/ethyl acetate system.
Product does not elute from the column
The eluent is not polar enough.
1. Increase the polarity of the mobile phase. For instance, increase the concentration of the polar solvent (e.g., ethyl acetate).
Data Presentation
The following table summarizes typical purification parameters for 4-(Ethylthio)benzoic acid. Please note that optimal conditions may vary based on the specific impurities present in the crude material.
Purification Method
Solvent/Mobile Phase System
Typical Purity Achieved
Typical Recovery Rate
Recrystallization
Ethanol/Water
>99%
70-90%
Toluene
>98%
60-80%
Column Chromatography
Hexane:Ethyl Acetate (gradient)
>99.5%
80-95%
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
Dissolution: In a fume hood, dissolve the crude 4-(Ethylthio)benzoic acid in a minimal amount of hot ethanol.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (145-147 °C).
Protocol 2: Column Chromatography
Sample Preparation: Dissolve the crude 4-(Ethylthio)benzoic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 95:5 hexane:ethyl acetate).
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
Elution: Begin elution with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Technical Support Center: Synthesis of 4-(Ethylthio)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Ethylthio)benzoic acid. F...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Ethylthio)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-(Ethylthio)benzoic acid?
A1: The most prevalent and straightforward method is the S-alkylation of 4-mercaptobenzoic acid with an ethylating agent, such as ethyl iodide or ethyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate. This process is analogous to the Williamson ether synthesis.
Q2: What are the potential impurities I should be aware of during the synthesis of 4-(Ethylthio)benzoic acid?
A2: Potential impurities can arise from unreacted starting materials, side reactions, or over-oxidation. These may include:
Unreacted Starting Materials: 4-mercaptobenzoic acid and the ethylating agent (e.g., ethyl iodide).
Side-reaction Byproducts: Diethyl ether, diethyl disulfide, and elimination products from the ethylating agent.
Over-oxidation Products: 4-(Ethylsulfinyl)benzoic acid (sulfoxide) and 4-(Ethylsulfonyl)benzoic acid (sulfone).
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurities, consider the following:
Use a slight excess of the ethylating agent to ensure complete consumption of 4-mercaptobenzoic acid.
Employ a non-nucleophilic base and an appropriate solvent to disfavor elimination side reactions.
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol starting material.
Maintain a controlled temperature to avoid side reactions and decomposition.
Q4: What are the recommended purification methods for 4-(Ethylthio)benzoic acid?
A4: Recrystallization is a highly effective method for purifying crude 4-(Ethylthio)benzoic acid.[1][2][3] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water. Column chromatography can also be employed for more challenging separations.
Q5: Which analytical techniques are best for identifying and quantifying impurities in my product?
A5: A combination of chromatographic and spectroscopic methods is recommended:
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and impurities.[4]
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.[4]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Low Yield
Incomplete reaction.
- Ensure the base is strong enough to fully deprotonate the thiol. - Increase the reaction time or temperature moderately. - Use a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide).
Product loss during workup or purification.
- Optimize the recrystallization solvent system to maximize recovery. - Perform extractions carefully to avoid loss into the aqueous phase.
Presence of Unreacted 4-mercaptobenzoic Acid
Insufficient ethylating agent or base.
- Use a slight molar excess (1.1-1.2 equivalents) of the ethylating agent. - Ensure at least one equivalent of a suitable base is used.
Reaction time is too short.
- Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.
Formation of Diethyl Disulfide
Oxidation of the 4-mercaptobenzoic acid starting material.
- Run the reaction under an inert atmosphere (nitrogen or argon). - Use degassed solvents.
Product is an Off-Color or Oily
Presence of colored impurities or residual solvent.
- Treat the crude product with activated charcoal during recrystallization to remove colored impurities. - Ensure the product is thoroughly dried under vacuum to remove residual solvent.
Detection of Higher Molecular Weight Impurities
Over-oxidation of the thioether to sulfoxide or sulfone.
- Avoid harsh oxidizing conditions. - If oxidation is unavoidable in a multi-step synthesis, protect the thioether group or introduce it at a later stage.
Data Presentation
Table 1: Physical Properties of 4-(Ethylthio)benzoic Acid and Potential Impurities
Compound
Molecular Formula
Molecular Weight ( g/mol )
Melting Point (°C)
Boiling Point (°C)
4-(Ethylthio)benzoic acid
C₉H₁₀O₂S
182.24
145-147
-
4-Mercaptobenzoic acid
C₇H₆O₂S
154.19
218-220
-
Diethyl disulfide
C₄H₁₀S₂
122.25
-
152-154
4-(Ethylsulfinyl)benzoic acid
C₉H₁₀O₃S
198.24
-
-
4-(Ethylsulfonyl)benzoic acid
C₉H₁₀O₄S
214.24
-
-
Ethyl iodide
C₂H₅I
155.97
-111
72
Diethyl ether
C₄H₁₀O
74.12
-116
34.6
Experimental Protocols
Synthesis of 4-(Ethylthio)benzoic Acid via S-alkylation
Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF). Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until the 4-mercaptobenzoic acid is fully dissolved and deprotonated to form the thiolate.
Alkylation: To the stirred solution, add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.2 equivalents), dropwise at room temperature.
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
Isolation: Collect the precipitated crude product by vacuum filtration and wash with cold water.
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure 4-(Ethylthio)benzoic acid.
Visualizations
Caption: Experimental workflow for the synthesis of 4-(Ethylthio)benzoic acid.
Caption: Troubleshooting logic for 4-(Ethylthio)benzoic acid synthesis.
4-(Ethylthio)benzoic acid stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-(Ethylthio)benzoic acid. The information is presented in a question-a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-(Ethylthio)benzoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 4-(Ethylthio)benzoic acid under standard laboratory conditions?
A1: 4-(Ethylthio)benzoic acid is a solid that is generally stable under normal ambient conditions when stored correctly in a tightly sealed container in a dry, cool, and well-ventilated place. However, the thioether functional group is susceptible to oxidation over time, especially when exposed to air and light.
Q2: What are the recommended storage conditions for 4-(Ethylthio)benzoic acid?
A2: To ensure long-term stability, 4-(Ethylthio)benzoic acid should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. It should be kept in a cool, dry, and well-ventilated area away from incompatible materials.
Q3: What materials are incompatible with 4-(Ethylthio)benzoic acid?
A3: 4-(Ethylthio)benzoic acid is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Contact with these substances can lead to degradation of the compound.
Q4: How should I prepare stock solutions of 4-(Ethylthio)benzoic acid?
A4: When preparing stock solutions, it is advisable to use high-purity, peroxide-free solvents. Due to the potential for degradation in solution, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions should be stored at low temperatures (e.g., -20°C) for a short period and protected from light. The stability of the compound in your chosen solvent system should be verified if the solution is to be stored and used over time.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Discoloration of the solid compound (e.g., turning yellow or brown)
Oxidation of the thioether group.
Discard the discolored compound as its purity may be compromised. Ensure the storage container is tightly sealed and consider purging with an inert gas before sealing.
Precipitation or cloudiness in a stored solution
The solution may be supersaturated, or the compound may be degrading into less soluble products.
Try gently warming the solution to see if the precipitate redissolves. If it does not, it is likely a degradation product, and a fresh solution should be prepared.
Inconsistent experimental results over time using the same stock solution
The compound is likely degrading in solution.
Prepare a fresh stock solution before each experiment. If a stock solution must be used over a period, perform a qualification test (e.g., by HPLC) to check for degradation before use.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS)
These peaks may correspond to degradation products.
To identify the source of these peaks, a forced degradation study can be performed on a fresh sample of the compound to see if the retention times of the degradation products match the unexpected peaks.
Forced Degradation and Stability Indicating Studies
Summary of Typical Forced Degradation Conditions
Stress Condition
Reagent/Condition
Typical Temperature
Typical Duration
Acid Hydrolysis
0.1 M HCl
60°C
24 hours
Base Hydrolysis
0.1 M NaOH
60°C
24 hours
Oxidation
3% H₂O₂
Room Temperature
24 hours
Thermal (Solid)
Dry Heat
70°C
1-7 days
Photochemical
UV/Vis Light (ICH Q1B)
Room Temperature
1-7 days
Experimental Protocols
1. Acid and Base Hydrolysis:
Protocol: Prepare solutions of 4-(Ethylthio)benzoic acid in 0.1 M HCl and 0.1 M NaOH. Maintain the solutions at a controlled temperature (e.g., 60°C). At specified time points, withdraw samples, neutralize them, and dilute to an appropriate concentration with the mobile phase.
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation.
2. Oxidation:
Protocol: Prepare a solution of the compound in a suitable solvent and add a small percentage of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).[2] Keep the solution at room temperature and collect samples at different intervals.
Analysis: Monitor the reaction by HPLC to track the degradation of the parent compound and the formation of oxidation products.
3. Thermal Degradation:
Protocol: Expose the solid compound to elevated temperatures (e.g., 70°C) in a stability chamber. Take samples at various time points.
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC to assess the extent of degradation.
4. Photostability:
Protocol: Expose a solution of the compound to a light source that emits both UV and visible light, as specified by ICH Q1B guidelines.[3][4] A control sample should be kept in the dark under the same conditions.
Analysis: Compare the chromatograms of the light-exposed sample and the dark control to evaluate photodegradation.
Hypothetical Degradation Pathways
Based on the chemical structure of 4-(Ethylthio)benzoic acid, the primary degradation pathways are expected to be oxidation of the thioether group and potential hydrolysis of the thioether or decarboxylation under harsh conditions.
Caption: Hypothetical degradation pathway of 4-(Ethylthio)benzoic acid.
Experimental Workflow for Stability Testing
The following workflow outlines the steps for conducting a comprehensive stability study of 4-(Ethylthio)benzoic acid.
Caption: Workflow for forced degradation studies of 4-(Ethylthio)benzoic acid.
Technical Support Center: Optimizing Reaction Conditions for 4-(Ethylthio)benzoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(Ethylthio)benzoic acid. It includes detailed experimental protocols, tr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(Ethylthio)benzoic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Troubleshooting Guides
This section is designed to help users identify and resolve common issues that may arise during the synthesis of 4-(Ethylthio)benzoic acid. The troubleshooting advice is presented in a question-and-answer format, addressing specific experimental problems.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?
Answer: Low or no yield in the synthesis of 4-(Ethylthio)benzoic acid can stem from several factors. A primary reason could be the incomplete formation of the ethanethiolate nucleophile. Ensure that the base used (e.g., sodium hydroxide, potassium carbonate) is of good quality and used in the correct stoichiometric amount to fully deprotonate the ethanethiol. Another common issue is the reactivity of the starting 4-halobenzoic acid. 4-Fluorobenzoic acid is generally the most reactive for nucleophilic aromatic substitution (SNAr), followed by 4-chlorobenzoic acid. If you are using 4-bromo or 4-iodobenzoic acid, the reaction may require more forcing conditions, such as higher temperatures or a catalyst. Additionally, ensure that your solvent is anhydrous, as water can interfere with the reaction.
Issue 2: Presence of Significant Impurities in the Final Product
Question: After workup, my product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?
Answer: A common impurity is the unreacted 4-halobenzoic acid starting material. This can be addressed by increasing the reaction time or temperature, or by using a slight excess of the sodium ethanethiolate. Another possible side product is diethyl disulfide, formed by the oxidation of ethanethiol. To minimize this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the starting material is a 4-halobenzonitrile, incomplete hydrolysis will result in the presence of 4-(ethylthio)benzonitrile in the final product. Ensure the hydrolysis step is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the 4-(Ethylthio)benzoic acid. What are the recommended purification methods?
Answer: The most common and effective method for purifying 4-(Ethylthio)benzoic acid is recrystallization.[1][2] A suitable solvent system for recrystallization is an ethanol/water mixture. The crude product should be dissolved in a minimal amount of hot ethanol, and then water should be added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of 4-(Ethylthio)benzoic acid should form. It is crucial to ensure the complete removal of any acidic or basic residues from the workup by washing the crude product thoroughly before recrystallization. If recrystallization is not sufficient, column chromatography on silica gel can be employed.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-(Ethylthio)benzoic acid.
What is the most common synthetic route for 4-(Ethylthio)benzoic acid?
The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a 4-halobenzoic acid (preferably 4-fluoro or 4-chloro) with sodium ethanethiolate. An alternative route involves the SNAr reaction of a 4-halobenzonitrile followed by hydrolysis of the nitrile group to a carboxylic acid.[3][4]
What are the optimal reaction conditions for the SNAr reaction?
Typically, the reaction is carried out in a polar aprotic solvent such as DMF or DMSO. The choice of base is critical, with sodium hydroxide or potassium carbonate being common. The reaction temperature can range from room temperature to elevated temperatures (80-120 °C), depending on the reactivity of the aryl halide.
How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate and eluted with a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
What are the key safety precautions to consider during this synthesis?
Ethanethiol is a volatile and malodorous compound and should be handled in a well-ventilated fume hood. The reaction may be exothermic, so it is important to control the rate of addition of reagents and have a cooling bath on standby. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Data Presentation
Table 1: Summary of Starting Materials and Reaction Conditions for a Typical Synthesis of 4-(Ethylthio)benzoic Acid
Parameter
Recommended
Starting Material
4-Chlorobenzonitrile
Reagent
Sodium Ethanethiolate
Base for Ethanethiolate
Sodium Hydroxide
Solvent
Monochlorobenzene
Catalyst
Phase Transfer Catalyst (e.g., quaternary ammonium salt)
Reaction Temperature
70-80 °C
Hydrolysis Conditions
50% Sodium Hydroxide, 110 °C
Purification Method
Distillation/Recrystallization
Experimental Protocols
Protocol 1: Synthesis of 4-(Ethylthio)benzoic Acid from 4-Chlorobenzonitrile (Adapted from a patent for the methyl analog) [4]
This protocol is an adapted procedure based on the synthesis of the analogous methylthiobenzoic acid and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-(Ethylthio)benzonitrile
To a four-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chlorobenzonitrile (1 equivalent) and monochlorobenzene as the solvent.
Add a phase transfer catalyst (e.g., a resin-immobilized quaternary ammonium salt, 2-4% by weight of the 4-chlorobenzonitrile).
Heat the mixture to 70-80 °C with vigorous stirring.
Slowly add a 20% aqueous solution of sodium ethanethiolate (prepared by reacting ethanethiol with an equimolar amount of sodium hydroxide) dropwise to the reaction mixture over 3 hours.
After the addition is complete, continue to stir the reaction at 80 °C for an additional 3-4 hours, monitoring the reaction progress by TLC.
Step 2: Hydrolysis to 4-(Ethylthio)benzoic Acid
Once the formation of 4-(ethylthio)benzonitrile is complete, add a 50% aqueous solution of sodium hydroxide (2 equivalents) dropwise to the reaction mixture.
Heat the mixture to 110 °C and stir vigorously for 3-5 hours, or until the evolution of ammonia gas ceases.
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.
Acidify the combined aqueous layers with 20% hydrochloric acid to a pH of 1-2. A solid precipitate of 4-(Ethylthio)benzoic acid will form.
Filter the crude product, wash with cold water, and dry under vacuum.
Step 3: Purification
The crude 4-(Ethylthio)benzoic acid can be purified by recrystallization from an ethanol/water mixture.
Dissolve the crude product in a minimum amount of hot ethanol.
Add hot water dropwise until the solution becomes turbid.
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Mandatory Visualization
Caption: Workflow for the synthesis of 4-(Ethylthio)benzoic acid.
Technical Support Center: Synthesis of 4-(Ethylthio)benzoic Acid and its Derivatives
Welcome to the Technical Support Center for the synthesis of 4-(Ethylthio)benzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the synthesis of 4-(Ethylthio)benzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4-(Ethylthio)benzoic acid?
A1: The most prevalent and straightforward method for synthesizing 4-(Ethylthio)benzoic acid is through the S-alkylation of 4-mercaptobenzoic acid with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
Q2: What are the critical parameters to control during the S-alkylation step?
A2: Several parameters are crucial for a successful S-alkylation reaction:
Choice of Base: A suitable base is required to deprotonate the thiol group of 4-mercaptobenzoic acid, forming a more nucleophilic thiolate anion. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium ethoxide (NaOEt).
Reaction Temperature: The temperature should be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions.
Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Common solvents include ethanol, dimethylformamide (DMF), and acetone.
Stoichiometry: The molar ratio of the reactants should be optimized to maximize the yield of the desired product and minimize the formation of byproducts.
Q3: What are the potential side reactions during the synthesis of 4-(Ethylthio)benzoic acid?
A3: The primary side reactions include:
O-alkylation: Although S-alkylation is generally favored, some O-alkylation of the carboxylic acid group can occur, leading to the formation of the corresponding ethyl ester.
Dialkylation: In the presence of a strong base and excess ethylating agent, dialkylation of the thiol group is a possibility, though less common for this specific substrate.
Oxidation: The thiol group in the starting material is susceptible to oxidation, which can lead to the formation of disulfide byproducts.
Q4: How can I purify the crude 4-(Ethylthio)benzoic acid?
A4: The most common method for purifying 4-(Ethylthio)benzoic acid is recrystallization. A suitable solvent system, such as ethanol/water or acetic acid/water, can be used. Column chromatography on silica gel can also be employed for purification, especially if the crude product contains impurities with similar solubility to the desired product.
Troubleshooting Guides
Issue 1: Low Yield of 4-(Ethylthio)benzoic acid
Possible Cause
Troubleshooting Steps
Incomplete Deprotonation of 4-Mercaptobenzoic Acid
- Ensure the base is of good quality and used in a sufficient amount (at least one equivalent).- Consider using a stronger base if a weak base was initially used.
Low Reactivity of Ethylating Agent
- Use a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide).- Increase the reaction temperature, but monitor for potential side reactions.
Suboptimal Reaction Time
- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Oxidation of Thiol
- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Issue 2: Formation of Impurities
Impurity
Identification
Troubleshooting Steps
Unreacted 4-Mercaptobenzoic Acid
Can be detected by TLC or HPLC.
- Increase the amount of the ethylating agent.- Prolong the reaction time.
Ethyl 4-(Ethylthio)benzoate (Ester byproduct)
Can be identified by spectroscopic methods (e.g., ¹H NMR will show a characteristic ethyl ester signal).
- Use milder reaction conditions (lower temperature, weaker base).- During workup, a basic wash can hydrolyze the ester back to the carboxylic acid.
Disulfide Byproduct
Can often be observed as a less polar spot on TLC.
- Perform the reaction under an inert atmosphere.- Add a reducing agent during workup if disulfide formation is significant.
Experimental Protocols
Protocol 1: Synthesis of 4-Mercaptobenzoic Acid
This protocol describes the synthesis of the precursor, 4-mercaptobenzoic acid, from p-chlorobenzoic acid and thiourea[1].
Materials:
p-Chlorobenzoic acid
Thiourea
Ethanol
Iodine
Sodium hydroxide
Glacial acetic acid
Ethyl acetate
Procedure:
In a 10L glass reactor, add 6.4L of ethanol and stir.
Add 800g (5.1 mol) of p-chlorobenzoic acid and 583g (7.7 mol) of thiourea. Stir at room temperature until dissolved.
Add 1.29g (5.1 mmol) of iodine to the reaction mixture, then heat to reflux (75-80°C) and maintain for 7 hours.
After the reaction is complete, cool the mixture to 0-5°C and let it stand for 3 hours.
Filter the mixture to obtain a filter cake. Wash the filter cake with ethanol (2 x 2.5L) and dry under reduced pressure at 50°C to obtain the intermediate.
In another 10L glass reactor, add 4.2L of deionized water and the intermediate.
Add 208g (5.2 mol) of solid sodium hydroxide in batches and stir at room temperature for 1 hour.
Filter the reaction mixture. To the filtrate, add 3L of glacial acetic acid dropwise to adjust the pH to 1-2, which will cause a solid to precipitate.
Cool the mixture to below 10°C, stir for 1 hour, and then filter.
Wash the obtained filter cake with deionized water (2 x 1.2L) and dry under vacuum at 40°C to obtain crude 4-mercaptobenzoic acid.
Recrystallize the crude product from ethyl acetate to obtain pure 4-mercaptobenzoic acid.
Protocol 2: Synthesis of 4-(Ethylthio)benzoic Acid
This protocol is a general procedure for the S-alkylation of 4-mercaptobenzoic acid.
Materials:
4-Mercaptobenzoic acid
Ethyl iodide (or ethyl bromide)
Sodium hydroxide (or potassium carbonate)
Ethanol (or DMF)
Hydrochloric acid
Procedure:
Dissolve 4-mercaptobenzoic acid (1 equivalent) in ethanol in a round-bottom flask.
Add a solution of sodium hydroxide (2 equivalents) in water to the flask and stir.
Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.
Heat the mixture to reflux and monitor the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
Add water to the residue and acidify with hydrochloric acid to a pH of approximately 2-3.
The crude 4-(Ethylthio)benzoic acid will precipitate out of the solution.
Collect the solid by vacuum filtration and wash with cold water.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Data Presentation
Table 1: Comparison of Reaction Conditions for S-Alkylation of 4-Mercaptobenzoic Acid (Illustrative)
Ethylating Agent
Base
Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)
Ethyl Iodide
NaOH
Ethanol
Reflux
4
~85-95
Ethyl Bromide
K₂CO₃
DMF
80
6
~80-90
Diethyl Sulfate
NaOH
Water/Toluene
60
3
~90-98
Note: The values in this table are illustrative and may vary depending on the specific experimental setup.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of 4-(Ethylthio)benzoic acid.
Caption: Troubleshooting decision tree for low yield in the synthesis of 4-(Ethylthio)benzoic acid.
Technical Support Center: Synthesis of 4-(Ethylthio)benzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-(Ethylthio)benzoic acid. Frequently Asked Questions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-(Ethylthio)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-(Ethylthio)benzoic acid?
A1: The two primary and most effective methods for the synthesis of 4-(Ethylthio)benzoic acid are:
S-alkylation of 4-mercaptobenzoic acid: This is a direct and widely used method involving the reaction of 4-mercaptobenzoic acid with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.
Synthesis from a p-halobenzoic acid: This multi-step approach typically starts with a para-substituted halobenzoic acid, like p-chlorobenzoic acid. The synthesis involves the reaction with thiourea followed by hydrolysis and subsequent alkylation.
Q2: What are the key factors influencing the yield of the S-alkylation reaction?
A2: The yield of the S-alkylation of 4-mercaptobenzoic acid is significantly influenced by several factors:
Choice of Base: The base is crucial for deprotonating the thiol group to form the more nucleophilic thiolate. Common bases include sodium hydroxide, potassium carbonate, and sodium ethoxide. The strength and solubility of the base can affect the reaction rate and yield.
Solvent: The solvent plays a key role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents like DMF and DMSO are often effective. The choice of solvent can also influence the reaction temperature and the solubility of byproducts.
Reaction Temperature: The temperature affects the rate of the reaction. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Optimization of the reaction temperature is often necessary.
Purity of Reactants: The purity of the starting materials, particularly the 4-mercaptobenzoic acid and the ethylating agent, is critical. Impurities can lead to side reactions and lower yields.
Q3: What is the most common side reaction in the synthesis of 4-(Ethylthio)benzoic acid?
A3: The most common side reaction is the oxidation of the ethylthio group (-S-Et) to the corresponding sulfoxide (-SO-Et). This can occur due to the presence of oxidizing agents or prolonged exposure to air, especially at elevated temperatures. The formation of the sulfoxide impurity can complicate the purification process.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the recommended methods for purifying the final product?
A5: The most common method for purifying 4-(Ethylthio)benzoic acid is recrystallization. A suitable solvent system should be chosen where the product has high solubility at an elevated temperature and low solubility at room temperature. Common solvents for recrystallization include ethanol, ethyl acetate, and mixtures with water. If significant impurities are present, column chromatography may be necessary.
Troubleshooting Guide
Problem
Possible Cause
Troubleshooting Steps
Low Yield
Incomplete Reaction: The reaction may not have gone to completion.
- Monitor the reaction progress using TLC until the starting material is consumed.- Increase the reaction time or temperature, but be cautious of side reactions.
Suboptimal Base or Solvent: The chosen base or solvent may not be effective.
- Experiment with different bases (e.g., NaOH, K2CO3) and solvents (e.g., DMF, ethanol) to find the optimal conditions.
Impure Reactants: Impurities in the starting materials can interfere with the reaction.
- Ensure the purity of 4-mercaptobenzoic acid and the ethylating agent.
Formation of Sulfoxide Byproduct
Oxidation: The thioether is being oxidized to a sulfoxide.
- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Use degassed solvents.- If the sulfoxide has formed, it may be possible to reduce it back to the sulfide (see detailed protocol below).
Difficult Purification
Similar Polarity of Product and Impurities: The product and impurities may have similar polarities, making separation difficult.
- Optimize the recrystallization solvent system. A mixture of solvents may be required.- If recrystallization is ineffective, consider column chromatography with a suitable eluent system.
Presence of Unreacted Starting Material: Unreacted 4-mercaptobenzoic acid can co-precipitate with the product.
- Ensure the reaction goes to completion by monitoring with TLC.- An aqueous wash with a dilute base during workup can help remove unreacted acidic starting material.
Quantitative Data on Yield Optimization
Entry
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
K2CO3
DMF
80
4
85
2
NaOH
Ethanol
Reflux
6
78
3
Cs2CO3
Acetonitrile
60
5
92
4
K2CO3
Ethanol
Reflux
8
75
5
NaOH
DMF
100
3
88
This data is illustrative and based on general principles and analogous reactions. Optimal conditions for the synthesis of 4-(Ethylthio)benzoic acid should be determined experimentally.
Experimental Protocols
Method 1: S-alkylation of 4-mercaptobenzoic acid
This protocol is a general guideline and may require optimization.
Materials:
4-mercaptobenzoic acid
Ethyl bromide (or ethyl iodide)
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)
Ethanol or Dimethylformamide (DMF)
Hydrochloric acid (HCl), dilute
Deionized water
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-mercaptobenzoic acid (1 equivalent) in ethanol or DMF.
Add the base (e.g., NaOH, 2.2 equivalents, or K2CO3, 1.5 equivalents) to the solution and stir until it dissolves.
Add the ethylating agent (e.g., ethyl bromide, 1.2 equivalents) dropwise to the reaction mixture.
Heat the reaction mixture to reflux (for ethanol) or to an appropriate temperature (e.g., 80-100°C for DMF) and monitor the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature.
If using an organic solvent like DMF, pour the reaction mixture into ice-water.
Acidify the aqueous solution with dilute HCl to a pH of approximately 2-3 to precipitate the product.
Collect the solid product by vacuum filtration and wash with cold water.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol for Reduction of Sulfoxide Impurity
If the formation of 4-(ethylsulfinyl)benzoic acid is significant, the following protocol can be used to reduce it back to the desired thioether.
Materials:
Crude 4-(Ethylthio)benzoic acid containing the sulfoxide impurity
Sodium iodide (NaI)
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
Dichloromethane (DCM) or Acetonitrile
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine
Procedure:
Dissolve the crude product in a suitable solvent such as dichloromethane or acetonitrile.
Add sodium iodide (2-3 equivalents) to the solution.
Cool the mixture in an ice bath and slowly add trifluoroacetic acid or concentrated HCl (2-3 equivalents).
Stir the reaction mixture at room temperature and monitor the disappearance of the sulfoxide by TLC.
Once the reduction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any remaining iodine.
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting solid by recrystallization.
Visualizations
Caption: Synthesis pathway for 4-(Ethylthio)benzoic acid via S-alkylation.
Caption: Troubleshooting workflow for 4-(Ethylthio)benzoic acid synthesis.
Troubleshooting
Technical Support Center: 4-(Ethylthio)benzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and utilization of 4-(Ethylthio)benzoic acid in their experiments. Below yo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and utilization of 4-(Ethylthio)benzoic acid in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Physical and Chemical Properties
A summary of key quantitative data for 4-(Ethylthio)benzoic acid is provided below for easy reference.
Q1: What are the recommended storage conditions for 4-(Ethylthio)benzoic acid?
A1: 4-(Ethylthio)benzoic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It is classified as a combustible solid, so it should be kept away from heat and potential ignition sources.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling 4-(Ethylthio)benzoic acid, it is recommended to wear appropriate personal protective equipment, including safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. If there is a risk of generating dust, a NIOSH-approved N95 respirator should be used.
Q3: What are the primary hazards associated with 4-(Ethylthio)benzoic acid?
A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(Ethylthio)benzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is important to avoid inhalation of dust and direct contact with skin and eyes.
Q4: In which solvents is 4-(Ethylthio)benzoic acid soluble?
A4: While specific solubility data for 4-(Ethylthio)benzoic acid is not extensively documented, benzoic acid derivatives generally exhibit solubility in polar organic solvents. Based on the behavior of similar compounds, it is expected to be soluble in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols (e.g., ethanol, methanol), and likely has limited solubility in nonpolar solvents like hexanes. Solubility in water is expected to be low but can be increased by converting the carboxylic acid to a carboxylate salt with a base.
Q5: What are the main reactive sites on the 4-(Ethylthio)benzoic acid molecule?
A5: The two primary reactive sites are the carboxylic acid group and the ethylthio group. The carboxylic acid can undergo typical reactions such as esterification, amide bond formation, and reduction. The sulfur atom in the ethylthio group is susceptible to oxidation, which can lead to the formation of a sulfoxide or sulfone, especially in the presence of strong oxidizing agents.
Troubleshooting Guide
Researchers may encounter several challenges during the experimental use of 4-(Ethylthio)benzoic acid. This guide provides potential solutions to common problems.
Issue
Potential Cause(s)
Recommended Solution(s)
Poor Solubility in Reaction Solvent
The chosen solvent may not be polar enough to dissolve the compound effectively.
- Use a more polar aprotic solvent such as DMF or DMSO. - Employ a co-solvent system. A small amount of a highly polar solvent can be added to a less polar one (e.g., adding DMF to THF). - Gently warm the mixture to aid dissolution, but be mindful of the reaction's temperature sensitivity.
Low Reaction Yield (e.g., in Amide Coupling or Esterification)
- Incomplete activation of the carboxylic acid. - The nucleophile (amine or alcohol) is not sufficiently reactive. - Steric hindrance around the reactive sites.
- Ensure your coupling reagents (e.g., EDC, HATU) are fresh and anhydrous. - Use a stronger activating agent or add a catalyst (e.g., DMAP for esterifications). - For sluggish reactions, consider increasing the reaction temperature or extending the reaction time. Monitor progress by TLC or LC-MS.
Unidentified Byproducts in the Reaction Mixture
Oxidation of the ethylthio group to sulfoxide or sulfone.
- If not the desired outcome, avoid strong oxidizing agents in the reaction or workup. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially if the reaction is heated for an extended period.
Difficulty in Product Purification
- The product may have similar polarity to the starting material or byproducts. - Tailing of sulfur-containing compounds on silica gel chromatography.
- If using column chromatography, try a different solvent system or a different stationary phase (e.g., alumina or reverse-phase silica). - Consider recrystallization as an alternative purification method. - For acidic products, a basic wash during workup can help remove unreacted starting material.
Caption: Troubleshooting workflow for experiments using 4-(Ethylthio)benzoic acid.
Experimental Protocols
The following are general protocols that can be adapted for use with 4-(Ethylthio)benzoic acid.
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes the synthesis of an amide derivative using a standard coupling agent.
Preparation : In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(Ethylthio)benzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF.
Addition of Amine : Add the desired amine (1.0-1.2 eq.) to the solution.
Coupling Agent : Add a suitable coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
Reaction : Stir the mixture at room temperature and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup : Once the reaction is complete, quench the reaction with an aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Esterification (Fischer Esterification)
This protocol outlines the formation of an ester derivative in the presence of an acid catalyst.
Setup : To a solution of 4-(Ethylthio)benzoic acid (1.0 eq.) in an excess of the desired alcohol (which also acts as the solvent), add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
Reaction : Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction for the disappearance of the starting material by TLC.
Workup : After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. Wash further with water and brine.
Purification : Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent. The crude ester can be purified by vacuum distillation or column chromatography.
Caption: A general experimental workflow for synthesis using 4-(Ethylthio)benzoic acid.
Technical Support Center: Synthesis of 4-(Ethylthio)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Ethylthio)benzoic acid. T...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Ethylthio)benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-(Ethylthio)benzoic acid?
A1: The most prevalent and practical laboratory synthesis involves a two-step process. The first step is the synthesis of the key intermediate, 4-Mercaptobenzoic acid, typically from p-chlorobenzoic acid and thiourea. The second step is the selective S-alkylation of 4-Mercaptobenzoic acid with an ethylating agent, such as ethyl iodide or ethyl bromide, under basic conditions. This method is generally preferred due to the availability of starting materials and relatively straightforward procedures.
Q2: What are the primary competing side reactions during the ethylation of 4-Mercaptobenzoic acid?
A2: The primary side reactions of concern are:
O-alkylation (Esterification): The carboxylate group of 4-Mercaptobenzoic acid can also be alkylated by the ethylating agent, leading to the formation of ethyl 4-(ethylthio)benzoate. This is a significant competing reaction that needs to be minimized.
Oxidation: The thiol group of the starting material, 4-Mercaptobenzoic acid, and the thioether group of the product, 4-(Ethylthio)benzoic acid, are susceptible to oxidation. This can lead to the formation of disulfide, sulfoxide (4-(ethylsulfinyl)benzoic acid), and sulfone (4-(ethylsulfonyl)benzoic acid) impurities, especially if the reaction is exposed to air for prolonged periods or if oxidizing agents are present.
Q3: How can I favor the desired S-alkylation over O-alkylation?
A3: Maximizing the yield of the desired S-alkylation product over the O-alkylated ester byproduct relies on several factors. The choice of base and solvent plays a crucial role. Using a softer base and a polar aprotic solvent can favor the softer nucleophile (the thiolate) to react. Running the reaction at lower temperatures can also increase the selectivity for S-alkylation.
Q4: What are the recommended purification methods for 4-(Ethylthio)benzoic acid?
A4: Purification of 4-(Ethylthio)benzoic acid typically involves the following steps:
Acid-Base Extraction: This is a crucial step to separate the acidic product from non-acidic byproducts like the ethyl ester. The crude reaction mixture can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its carboxylate salt, while the ester remains in the organic layer. The aqueous layer can then be acidified to precipitate the pure 4-(Ethylthio)benzoic acid.[1]
Recrystallization: After extraction, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can be employed to remove any remaining impurities, including unreacted 4-Mercaptobenzoic acid and oxidized byproducts.
Troubleshooting Guides
Problem 1: Low Yield of 4-(Ethylthio)benzoic Acid
Possible Cause
Troubleshooting Step
Incomplete reaction
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or adding more ethylating agent.
Side reaction dominance
Optimize reaction conditions to favor S-alkylation. Refer to the quantitative data in Table 1 to select conditions that minimize ester formation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Loss during workup
Be cautious during the acid-base extraction. Ensure the pH is sufficiently basic to deprotonate the carboxylic acid fully and then sufficiently acidic to precipitate the product completely. Avoid using an excessive amount of solvent during recrystallization to prevent product loss.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity
Identification Method
Troubleshooting and Removal
Unreacted 4-Mercaptobenzoic acid
TLC, 1H NMR (presence of -SH proton signal)
Perform a thorough acid-base extraction. If co-crystallization is an issue, consider column chromatography.
Ethyl 4-(ethylthio)benzoate (Ester byproduct)
TLC (typically less polar than the acid), 1H NMR (presence of ethyl ester signals)
A careful acid-base extraction is the most effective method for removal.[1] The ester will remain in the organic layer.
4,4'-Disulfanediyldibenzoic acid (Disulfide)
TLC, Mass Spectrometry
Add a mild reducing agent (e.g., dithiothreitol) during the workup before extraction. Ensure the reaction is run under an inert atmosphere.
4-(Ethylsulfinyl)benzoic acid (Sulfoxide)
TLC (more polar than the thioether), 1H NMR, Mass Spectrometry
Avoid prolonged exposure to air and high temperatures. Purification can be challenging due to similar polarities; column chromatography with a carefully selected eluent system may be necessary.
4-(Ethylsulfonyl)benzoic acid (Sulfone)
TLC (more polar than the thioether and sulfoxide), 1H NMR, Mass Spectrometry
Use of an inert atmosphere is critical. If formed, separation may require column chromatography.
Data Presentation
Table 1: Hypothetical Data on the Influence of Reaction Conditions on the Selectivity of Ethylation of 4-Mercaptobenzoic Acid
Base
Solvent
Temperature (°C)
Yield of 4-(Ethylthio)benzoic acid (%)
Yield of Ethyl 4-(ethylthio)benzoate (%)
K2CO3
DMF
25
85
10
K2CO3
DMF
80
70
25
NaOH
Ethanol
25
75
20
NaOH
Ethanol
78 (reflux)
60
35
Cs2CO3
Acetonitrile
25
90
5
Note: This data is illustrative and intended to guide optimization. Actual results may vary.
Experimental Protocols
Synthesis of 4-Mercaptobenzoic Acid
A detailed protocol for the synthesis of 4-Mercaptobenzoic acid from p-chlorobenzoic acid and thiourea is available in the literature.[2][3] The key steps involve:
Reaction of p-chlorobenzoic acid with thiourea in ethanol in the presence of a catalytic amount of iodine.
Heating the mixture to reflux for several hours.
Cooling the reaction mixture to precipitate an intermediate.
Hydrolysis of the intermediate with aqueous sodium hydroxide.
Acidification of the solution with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude 4-Mercaptobenzoic acid.
Purification of the crude product by recrystallization from a suitable solvent like ethyl acetate.[2]
Synthesis of 4-(Ethylthio)benzoic Acid
This protocol is a representative procedure based on the principles of Williamson ether synthesis and may require optimization.
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Mercaptobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
Deprotonation: Add a base (e.g., potassium carbonate, 1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the thiolate and carboxylate salts.
Alkylation: Add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise to the reaction mixture.
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
Extraction: Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the crude product.
Purification: Collect the precipitate by filtration, wash with water, and dry. Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Technical Support Center: HPLC Purity Analysis of 4-(Ethylthio)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the purity analysis of 4-(Ethylthio)benzoic acid using High-Performance Liquid Chromatogra...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the purity analysis of 4-(Ethylthio)benzoic acid using High-Performance Liquid Chromatography (HPLC). This resource includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.
Experimental Protocol: HPLC Purity Analysis
This section details the recommended starting method for the HPLC purity analysis of 4-(Ethylthio)benzoic acid.
Chromatographic Conditions
A summary of the HPLC parameters is provided in the table below for quick reference.
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient
60% A / 40% B to 40% A / 60% B over 10 minutes
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
254 nm
Sample Diluent
Acetonitrile/Water (50:50, v/v)
Standard and Sample Preparation
Standard Preparation: Accurately weigh and dissolve an appropriate amount of 4-(Ethylthio)benzoic acid reference standard in the sample diluent to obtain a final concentration of 0.1 mg/mL.
Sample Preparation: Accurately weigh and dissolve the 4-(Ethylthio)benzoic acid sample in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL.
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of 4-(Ethylthio)benzoic acid.
Caption: General workflow for HPLC purity analysis.
Troubleshooting Guide
This section provides solutions to common problems that may be encountered during the HPLC analysis of 4-(Ethylthio)benzoic acid in a question-and-answer format.
Q1: Why is my peak for 4-(Ethylthio)benzoic acid tailing?
A1: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC. Here are the primary causes and solutions:
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.
Solution: Ensure the mobile phase is sufficiently acidic. Adding an acid like 0.1% phosphoric acid or trifluoroacetic (TFA) to the mobile phase will protonate the silanol groups, minimizing these secondary interactions.[1] The recommended method already includes phosphoric acid for this reason.
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[2]
Solution: Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the peak shape improves significantly, the original sample was overloading the column.[1]
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape.
Solution: Flush the column with a strong solvent like isopropanol or ethanol, following the manufacturer's instructions. If the problem persists, consider replacing the column.
Q2: My retention time for 4-(Ethylthio)benzoic acid is shifting between injections. What could be the cause?
A2: Fluctuating retention times suggest instability in the HPLC system or changing column conditions.
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the sequence.
Solution: Increase the column equilibration time before the first injection.
Mobile Phase Issues: Inconsistent mobile phase composition or degassing can cause retention time drift.
Solution: Prepare the mobile phase fresh daily and ensure it is thoroughly degassed using sonication or vacuum degassing to prevent air bubbles in the pump.[2]
Temperature Fluctuations: Changes in ambient temperature can affect retention time.
Solution: Use a column oven to maintain a stable temperature throughout the analysis.[2]
Pump Malfunction: Leaks or issues with the pump's proportioning valves can lead to inconsistent flow rates.
Solution: Check for any leaks in the system and ensure the pump is delivering a consistent flow rate.
Q3: I am observing poor resolution between my main peak and an impurity. How can I improve it?
A3: Poor resolution can be addressed by modifying the mobile phase composition or other chromatographic parameters.
Adjust Mobile Phase Strength: The organic solvent percentage significantly impacts retention and selectivity.
Solution: To increase the separation of closely eluting peaks, try decreasing the percentage of acetonitrile in the mobile phase. This will increase the retention times of both peaks, potentially improving their resolution.
Change Organic Modifier: Different organic solvents can offer different selectivity.
Solution: If you are using acetonitrile, try substituting it with methanol at a slightly adjusted concentration to achieve similar retention times but potentially different selectivity.
Optimize Temperature: Temperature can also affect selectivity.
Solution: Try decreasing the column temperature in 5 °C increments. Lower temperatures can sometimes enhance resolution, although it will increase analysis time and backpressure.
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common HPLC issues.
Caption: A logical workflow for troubleshooting HPLC problems.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 4-(Ethylthio)benzoic acid and why is it important for this HPLC method?
Q2: Can I use a different C18 column from a different manufacturer?
A2: Yes, but be aware that different C18 columns can have different selectivities due to variations in silica purity, surface area, carbon load, and end-capping. While the method should be generally applicable, some adjustments to the mobile phase composition or gradient profile may be necessary to achieve the desired separation.
Q3: My sample is not fully dissolving in the recommended diluent. What should I do?
A3: If your sample has solubility issues, you can try increasing the proportion of acetonitrile in the diluent. However, be cautious as injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.[2] If solubility remains an issue, a different diluent that is miscible with the mobile phase may need to be investigated.
Q4: Is it possible to run this method isocratically?
A4: An isocratic method (constant mobile phase composition) may be possible if the purity profile is simple and all impurities are well-resolved from the main peak and from each other. However, a gradient method is generally recommended for purity analysis as it can better resolve impurities that may have significantly different retention times from the main component.
Q5: What are some key system suitability parameters to monitor for this method?
A5: Key system suitability tests (SSTs) to ensure the performance of the HPLC system for this analysis include:
Tailing Factor (Asymmetry): For the 4-(Ethylthio)benzoic acid peak, this should ideally be between 0.8 and 1.5.
Theoretical Plates (Efficiency): A high number of theoretical plates indicates good column efficiency.
Repeatability: The relative standard deviation (RSD) of the peak area and retention time from replicate injections of the standard should be less than 2%.
Resolution: If there are known impurities, the resolution between the main peak and the closest eluting impurity should be greater than 1.5.
A Comparative Analysis of 4-(Ethylthio)benzoic Acid and 4-(Methylthio)benzoic Acid: Reactivity and Physicochemical Properties
In the landscape of pharmaceutical and materials science research, the subtle structural modifications of organic molecules can profoundly influence their chemical reactivity and biological activity. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of pharmaceutical and materials science research, the subtle structural modifications of organic molecules can profoundly influence their chemical reactivity and biological activity. This guide provides a detailed comparison of two closely related thioether-substituted benzoic acids: 4-(Ethylthio)benzoic acid and 4-(Methylthio)benzoic acid. By examining their physicochemical properties and analyzing their reactivity in key chemical transformations, this document aims to equip researchers, scientists, and drug development professionals with the objective data and theoretical understanding necessary to select the appropriate building block for their specific applications.
Physicochemical Properties: A Tabulated Comparison
A fundamental understanding of a molecule's physicochemical characteristics is paramount in predicting its behavior in both chemical reactions and biological systems. The following table summarizes the key properties of 4-(Ethylthio)benzoic acid and 4-(Methylthio)benzoic acid.
Understanding Reactivity: Electronic and Steric Effects
The reactivity of the carboxylic acid group and the aromatic ring in both molecules is primarily governed by the electronic and steric nature of the para-substituted alkylthio group (-S-R).
The sulfur atom in the thioether linkage possesses lone pairs of electrons that can be donated to the benzene ring through a resonance effect (+R). This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions. However, sulfur is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) through the sigma bond. For substituents in the para position, the resonance effect often plays a more dominant role in influencing the reactivity of the carboxylic acid group.
Both the methylthio (-SCH₃) and ethylthio (-SCH₂CH₃) groups are considered to be weakly activating and ortho, para-directing for electrophilic aromatic substitution. The key difference between the two lies in the slightly greater electron-donating ability and steric bulk of the ethyl group compared to the methyl group.
Electronic effects of ethylthio vs. methylthio groups.
Acidity (pKa)
The acidity of the carboxylic acid group is influenced by the net electronic effect of the para-substituent. A stronger electron-donating group will destabilize the resulting carboxylate anion, making the acid weaker (higher pKa). Conversely, an electron-withdrawing group will stabilize the carboxylate anion, making the acid stronger (lower pKa).
The ethyl group is generally considered to be slightly more electron-donating than the methyl group. Therefore, it is anticipated that 4-(Ethylthio)benzoic acid will be a slightly weaker acid (higher pKa) than 4-(Methylthio)benzoic acid . The predicted pKa of 4.28 for 4-(Methylthio)benzoic acid suggests it is a slightly weaker acid than benzoic acid (pKa ≈ 4.2), which is consistent with the overall electron-donating character of the methylthio group.
Reactivity in Esterification and Amide Bond Formation
The rate of reactions such as esterification and amide bond formation, which involve nucleophilic attack on the carbonyl carbon of the carboxylic acid, is sensitive to the electronic nature of the para-substituent. A more electron-donating substituent will decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction rate.
Given that the ethylthio group is slightly more electron-donating than the methylthio group, it is expected that 4-(Ethylthio)benzoic acid will react slightly slower in esterification and amide bond formation reactions compared to 4-(Methylthio)benzoic acid under identical conditions. However, this difference in reactivity is likely to be modest and may be overcome by adjusting reaction parameters such as temperature, reaction time, or the choice of coupling agents.
Experimental Protocols
General Protocol for Esterification (Fischer Esterification)
This protocol describes a typical acid-catalyzed esterification of a 4-(alkylthio)benzoic acid with an alcohol (e.g., methanol or ethanol).
Materials:
4-(Alkylthio)benzoic acid (1.0 eq)
Alcohol (e.g., methanol or ethanol, used as solvent, large excess)
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
To a round-bottom flask equipped with a reflux condenser, add the 4-(alkylthio)benzoic acid and the alcohol.
Carefully add the concentrated sulfuric acid to the mixture while stirring.
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the excess alcohol under reduced pressure.
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Purify the product by column chromatography on silica gel if necessary.
General Protocol for Amide Bond Formation
This protocol outlines a standard procedure for the synthesis of an amide from a 4-(alkylthio)benzoic acid and a primary or secondary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
4-(Alkylthio)benzoic acid (1.0 eq)
Amine (primary or secondary, 1.1 eq)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
Anhydrous N,N-Dimethylformamide (DMF)
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve the 4-(alkylthio)benzoic acid in anhydrous DMF.
Add the amine followed by DIPEA to the solution and stir for 5 minutes at room temperature.
In a separate flask, dissolve HATU in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC.
Once the reaction is complete, quench it by adding 1 M HCl.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Unveiling the Solid State: A Comparative Crystal Structure Analysis of 4-(Ethylthio)benzoic Acid and its Analogs
A detailed crystallographic comparison of 4-(ethylthio)benzoic acid with its methylthio and ethyl analogs provides valuable insights into the influence of subtle molecular modifications on solid-state packing and intermo...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed crystallographic comparison of 4-(ethylthio)benzoic acid with its methylthio and ethyl analogs provides valuable insights into the influence of subtle molecular modifications on solid-state packing and intermolecular interactions. While the crystal structure of 4-(ethylthio)benzoic acid remains to be experimentally determined, an in-depth analysis of 4-(methylthio)benzoic acid and 4-ethylbenzoic acid offers a predictive framework for its structural characteristics.
This guide presents a comparative analysis of the crystal structures of 4-(methylthio)benzoic acid and 4-ethylbenzoic acid, serving as a valuable resource for researchers, scientists, and drug development professionals. Understanding the solid-state properties of active pharmaceutical ingredients and related organic molecules is crucial for controlling their physical properties, such as solubility, stability, and bioavailability.
Comparative Crystallographic Data
The crystal structures of 4-(methylthio)benzoic acid and 4-ethylbenzoic acid have been determined by X-ray diffraction. A summary of their key crystallographic parameters is presented in the table below.
Parameter
4-(Methylthio)benzoic acid
4-Ethylbenzoic acid
Crystal System
Monoclinic
Monoclinic
Space Group
P2₁/a
P2₁/c
a (Å)
13.336(3)
13.978(3)
b (Å)
5.4180(10)
3.9640(8)
c (Å)
11.208(2)
14.717(3)
α (°)
90
90
β (°)
108.58(3)
103.38(3)
γ (°)
90
90
Volume (ų)
768.5(3)
794.1(3)
Z
4
4
Calculated Density (g/cm³)
1.458
1.254
Data Source
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Experimental Protocols
The determination of crystal structures for organic compounds typically involves single-crystal X-ray diffraction or powder X-ray diffraction.
Single-Crystal X-ray Diffraction
This technique is the gold standard for obtaining detailed and precise information about the three-dimensional arrangement of atoms in a crystal.
Methodology:
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques.
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for phase identification, purity analysis, and, in some cases, for determining crystal structures when suitable single crystals cannot be obtained.
Methodology:
Sample Preparation: A fine powder of the crystalline material is prepared.
Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected at various angles (2θ).
Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. The positions and intensities of the diffraction peaks are used for phase identification by comparing the pattern to a database of known structures.
Structure Determination (from powder data): In favorable cases, the unit cell can be indexed from the peak positions, and the crystal structure can be solved and refined using methods like the Rietveld refinement.[1]
Structural Analysis and Comparison
Both 4-(methylthio)benzoic acid and 4-ethylbenzoic acid crystallize in the monoclinic system, a common crystal system for organic molecules. The space group for 4-(methylthio)benzoic acid is P2₁/a, while for 4-ethylbenzoic acid it is P2₁/c. These space groups are centrosymmetric and are frequently observed for carboxylic acids, which often form hydrogen-bonded dimers.
The unit cell dimensions show some notable differences. The 'a' and 'c' parameters are larger for 4-ethylbenzoic acid, while the 'b' parameter is smaller compared to 4-(methylthio)benzoic acid. This results in a slightly larger unit cell volume for the ethyl analog. The difference in the calculated densities can be attributed to the difference in their molecular weights and unit cell volumes.
The primary intermolecular interaction governing the crystal packing in both compounds is expected to be the hydrogen bonding between the carboxylic acid groups, leading to the formation of centrosymmetric dimers. The nature of the para-substituent (-SCH₃ vs. -CH₂CH₃) will influence the weaker intermolecular interactions, such as van der Waals forces and potentially C-H···π interactions, which in turn will affect the overall packing arrangement of these dimers in the crystal lattice.
Based on this comparison, it is plausible to predict that 4-(ethylthio)benzoic acid will also crystallize in the monoclinic system and likely form hydrogen-bonded dimers. The ethylthio group, being larger and more flexible than the methylthio group, may lead to a different packing arrangement and potentially a larger unit cell volume compared to its methyl analog.
Experimental Workflow
The logical flow for the determination and analysis of a small molecule crystal structure is depicted below.
Caption: Workflow for small molecule crystal structure determination.
comparing spectroscopic data of thiobenzoic acid analogs
A Comparative Guide to the Spectroscopic Data of Thiobenzoic Acid and Its Analogs For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a molecu...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Spectroscopic Data of Thiobenzoic Acid and Its Analogs
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a molecule and its analogs is crucial for identification, structural elucidation, and purity assessment. This guide provides a comparative analysis of the spectroscopic data for thiobenzoic acid and its analogs. Due to the limited availability of a complete public dataset for a homologous series of thiobenzoic acid analogs, this guide will focus on the parent compound, thiobenzoic acid, and draw comparisons with its oxygen-containing counterpart, benzoic acid, and its respective derivatives. This comparative approach allows for an insightful prediction of the spectral characteristics of various thiobenzoic acid analogs.
Data Presentation
The following tables summarize the key quantitative data from various spectroscopic techniques for thiobenzoic acid and benzoic acid, along with a selection of their para-substituted analogs.
Note: The UV-Vis absorption of thiobenzoic acid and its simple derivatives is expected to be red-shifted (occur at longer wavelengths) compared to their benzoic acid counterparts due to the presence of the more polarizable sulfur atom.
Table 2: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies, cm-1)
Note: The C=O stretching frequency in thiobenzoic acid is typically found at a slightly lower wavenumber compared to benzoic acid. The S-H stretch is weaker and sharper than the broad O-H stretch of carboxylic acids.
Table 3: 1H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
Note: The chemical shift of the acidic proton in thiobenzoic acid (-SH) is significantly upfield compared to the carboxylic acid proton (-OH) of benzoic acid.
Table 4: 13C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
Note: The base peak for both thiobenzoic acid and benzoic acid is often the benzoyl cation ([C6H5CO]+) at m/z 105. The fragmentation patterns of substituted analogs will show corresponding shifts in the mass of the molecular ion and key fragments.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the molecule.
Methodology:
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10-100 µM.
Blank Preparation: Use the same solvent to prepare a blank solution.
Instrument Setup: Utilize a dual-beam UV-Vis spectrophotometer. Set the desired wavelength range for scanning (e.g., 200-400 nm).
Data Acquisition: Place the blank solution in the reference cuvette holder and the sample solution in the sample cuvette holder. Initiate the scan to record the absorbance spectrum.
Data Processing: The instrument's software will generate a plot of absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are then identified from this spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
Background Scan: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal surface.
Pressure Application: For solid samples, apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition: Collect the FTIR spectrum. Typically, multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm-1.[7]
Data Processing: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by providing information about the chemical environment, connectivity, and number of different types of protons (1H NMR) and carbons (13C NMR).
Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of the sample for 1H NMR or 20-50 mg for 13C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[8]
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned to the specific nucleus (1H or 13C), and the magnetic field is "shimmed" to achieve homogeneity.
Data Acquisition: Set the appropriate spectral parameters (e.g., spectral width, acquisition time, relaxation delay, and number of scans). For 13C NMR, a larger number of scans is typically required due to the lower natural abundance of the 13C isotope.
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a sample and to determine the molecular weight and fragmentation pattern of each component for identification.
Methodology:
Derivatization (for non-volatile acids): Organic acids are often derivatized to increase their volatility for GC analysis. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]
Sample Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
Ionization: As each component elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI) at 70 eV.
Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Analysis: The total ion chromatogram (TIC) shows the separated components as peaks. The mass spectrum of each peak is analyzed to identify the compound by its molecular ion and characteristic fragmentation pattern.
Mandatory Visualization
The following diagrams illustrate the general workflow for the spectroscopic analysis of thiobenzoic acid analogs and the logical relationship between the different spectroscopic techniques for structural elucidation.
Caption: General experimental workflow for the spectroscopic analysis of thiobenzoic acid analogs.
Caption: Logical pathway for structural elucidation using multiple spectroscopic techniques.
A Comparative Guide to the Structural Validation of 4-(Ethylthio)benzoic Acid by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structures. This guide provides a detailed comparison of the expected ¹H and ¹³C NMR spectral data for 4-(Ethylthio)benzoic acid against its potential positional isomers and a thioester isomer, offering a clear protocol for structural validation.
Predicted NMR Spectral Data for 4-(Ethylthio)benzoic Acid
The structure of 4-(Ethylthio)benzoic acid dictates a specific set of signals in both ¹H and ¹³C NMR spectra. Based on data from analogous compounds, such as 4-(methylthio)benzoic acid, the following chemical shifts are predicted.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Ethylthio)benzoic Acid
Assignment
¹H NMR (ppm)
Multiplicity
Integration
¹³C NMR (ppm)
-COOH
~12-13
Singlet (broad)
1H
~172
Ar-H (ortho to COOH)
~7.9-8.1
Doublet
2H
~130
Ar-H (ortho to SCH₂CH₃)
~7.3-7.5
Doublet
2H
~126
-SCH₂CH₃
~3.0-3.2
Quartet
2H
~28
-SCH₂CH₃
~1.3-1.5
Triplet
3H
~14
Ar-C (ipso to COOH)
-
-
-
~128
Ar-C (ipso to SCH₂CH₃)
-
-
-
~145
Comparison with Alternative Structures
During the synthesis of 4-(Ethylthio)benzoic acid, the formation of positional isomers or other related compounds is possible. NMR spectroscopy provides a robust method to differentiate the target molecule from these alternatives.
Positional Isomers: 2-(Ethylthio)benzoic Acid and 3-(Ethylthio)benzoic Acid
The primary alternatives are the ortho- and meta-substituted isomers. Their NMR spectra are expected to differ significantly in the aromatic region due to different symmetry and substitution patterns.
Table 2: Comparative Predicted ¹H and ¹³C NMR Data for Isomers of Ethylthiobenzoic Acid
Compound
Key ¹H NMR Aromatic Signals (ppm) and Multiplicities
Key ¹³C NMR Aromatic Signals
4-(Ethylthio)benzoic acid
Two doublets, symmetrical pattern
Fewer aromatic signals due to symmetry
2-(Ethylthio)benzoic acid
Four distinct signals in the aromatic region, complex multiplets
More aromatic signals due to lack of symmetry
3-(Ethylthio)benzoic acid
Four distinct signals in the aromatic region, complex multiplets
More aromatic signals due to lack of symmetry
Thioester Isomer: S-Ethyl 4-mercaptobenzoate
A less common but possible alternative is the thioester isomer. This compound would show a distinctly different chemical shift for the carbonyl carbon in the ¹³C NMR spectrum.
Table 3: Predicted NMR Data Comparison with S-Ethyl 4-mercaptobenzoate
Compound
Approximate ¹³C NMR Carbonyl Signal (ppm)
Key Differentiating Feature
4-(Ethylthio)benzoic acid
~172
Carboxylic acid carbon chemical shift
S-Ethyl 4-mercaptobenzoate
~190-200
Thioester carbonyl carbon is significantly downfield
Experimental Protocols
Accurate structural validation relies on the acquisition of high-quality NMR data. The following is a general protocol for the preparation and analysis of a small organic molecule like 4-(Ethylthio)benzoic acid.
Sample Preparation
Sample Weighing : Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
Standard : An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing (0 ppm).
NMR Data Acquisition
Spectrometer Setup : The NMR experiment is conducted on a spectrometer (e.g., 400 MHz or higher).
Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.
¹H NMR Acquisition : A standard one-pulse experiment is typically used. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative results, a longer relaxation delay is necessary.
¹³C NMR Acquisition : A proton-decoupled experiment is standard to obtain a spectrum with single lines for each unique carbon. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Visualization of the Validation Workflow
The logical process for validating the structure of 4-(Ethylthio)benzoic acid using NMR is outlined in the following diagram.
Caption: Logical workflow for the validation of 4-(Ethylthio)benzoic acid structure by NMR.
A Comparative Guide to the Cross-Reactivity of 4-(Ethylthio)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and molecular probe development, understanding the selectivity of a compound is paramount. Cross-reactivity, the unintend...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular probe development, understanding the selectivity of a compound is paramount. Cross-reactivity, the unintended interaction of a molecule with off-target proteins, can lead to ambiguous experimental results or adverse pharmacological effects. This guide provides a framework for assessing the cross-reactivity of 4-(ethylthio)benzoic acid and its derivatives. While comprehensive experimental cross-reactivity data for this specific class of compounds is not extensively available in public literature, this document outlines a systematic approach to such studies, including detailed experimental protocols and hypothetical data for comparative purposes.
The structural motif of 4-(ethylthio)benzoic acid, a substituted benzoic acid, is present in various biologically active molecules, including enzyme inhibitors and receptor ligands.[1][2][3] Therefore, evaluating the potential for cross-reactivity with related molecular targets is a critical step in their preclinical characterization.
Hypothetical Cross-Reactivity Profile
To illustrate a comparative analysis, the following table summarizes hypothetical cross-reactivity data for a 4-(ethylthio)benzoic acid derivative against a panel of related enzyme targets. This data is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half.
Table 1: Hypothetical IC50 Data for a 4-(Ethylthio)benzoic Acid Derivative
Target Enzyme
IC50 (µM)
Fold Selectivity vs. Primary Target
Primary Target X
0.5
1
Related Enzyme A
15
30
Related Enzyme B
> 100
> 200
Related Enzyme C
5
10
Unrelated Enzyme D
> 100
> 200
Data is hypothetical and for illustrative purposes only.
Experimental Protocols for Cross-Reactivity Assessment
A thorough investigation of cross-reactivity involves a combination of in vitro assays. Below are detailed protocols for commonly employed methods.
A competitive ELISA is a highly sensitive method to quantify the binding affinity of a compound to a specific target protein, which can be adapted to assess cross-reactivity against a panel of proteins.
Objective: To determine the relative binding affinity of 4-(ethylthio)benzoic acid derivatives to a panel of selected off-target proteins.
Materials:
96-well microplates
Target proteins
Biotinylated ligand (a known binder to the target proteins)
4-(Ethylthio)benzoic acid derivatives and comparator compounds
Streptavidin-HRP conjugate
TMB substrate
Wash buffer (e.g., PBS with 0.05% Tween 20)
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
Coating: Coat the wells of a 96-well microplate with the target proteins (e.g., 1-10 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
Washing: Wash the plate three times with wash buffer to remove unbound protein.
Blocking: Block non-specific binding sites by adding assay buffer to each well and incubating for 1-2 hours at room temperature.
Competition: Prepare serial dilutions of the 4-(ethylthio)benzoic acid derivatives and comparator compounds. Add a fixed concentration of the biotinylated ligand to each well, immediately followed by the different concentrations of the test compounds. Incubate for 2 hours at room temperature.[4]
Washing: Wash the plate three times with wash buffer.
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
Washing: Wash the plate five times with wash buffer.
Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the binding of the test compound.
Workflow for competitive ELISA.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability
While not a direct measure of cross-reactivity, HPLC is crucial for ensuring the purity of the test compounds, which is essential for accurate cross-reactivity assessment. Impurities could lead to false-positive results.
Objective: To determine the purity of synthesized 4-(ethylthio)benzoic acid derivatives.
Instrumentation:
HPLC system with a UV detector, autosampler, and column oven.[5]
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5][6]
Mobile Phase:
A gradient of methanol and water (with 0.1% formic acid) is a common starting point. For example, a gradient from 30:70 to 70:30 methanol:water over 10 minutes.[6]
Procedure:
Sample Preparation: Dissolve the 4-(ethylthio)benzoic acid derivative in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.
Separation: Run the gradient method to separate the compound from any impurities.
Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 225-254 nm).[6]
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
General workflow for HPLC analysis.
Structure-Activity Relationships and Potential for Cross-Reactivity
The structure of 4-(ethylthio)benzoic acid derivatives suggests potential interactions with targets that recognize other benzoic acid-containing molecules. Key structural features to consider include:
The Carboxylic Acid Group: This moiety can form crucial hydrogen bonds and salt bridges with amino acid residues in a binding pocket.[7]
The Aromatic Ring: The benzene ring can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.[7]
The Ethylthio Group: This lipophilic group can occupy hydrophobic pockets within a binding site. Variations in the length and nature of this alkylthio group can modulate selectivity.
Derivatives of benzoic acid are known to inhibit a wide range of enzymes, including protein kinases and xanthine oxidase, and interact with various receptors.[8][9] Therefore, a cross-reactivity panel for 4-(ethylthio)benzoic acid derivatives should ideally include representative members from these target classes, especially those known to bind other substituted benzoic acids.
Conclusion
A systematic evaluation of cross-reactivity is a critical component in the development of selective molecular probes and therapeutic agents. While specific experimental data for 4-(ethylthio)benzoic acid derivatives is sparse, the methodologies and comparative frameworks presented in this guide offer a robust starting point for researchers. By employing techniques such as competitive ELISA and ensuring compound purity with HPLC, scientists can generate the necessary data to confidently assess the selectivity profile of these compounds. This foundational knowledge is indispensable for the successful translation of basic research into tangible applications.
A Comparative Guide to the Analysis of 4-(Ethylthio)benzoic Acid: GC-MS vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of 4-(Ethylthio)benzoic acid, a molecule of interest in various research domains, is paramount. This guide provides a comprehen...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of 4-(Ethylthio)benzoic acid, a molecule of interest in various research domains, is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC), two common analytical techniques for this purpose. The information presented is supported by experimental data from analogous compounds to offer a clear and objective overview of each method's performance.
Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of 4-(Ethylthio)benzoic acid depends on several factors, including the required sensitivity, sample matrix complexity, and the need for structural confirmation. While GC-MS offers high sensitivity and specificity, it necessitates a derivatization step to increase the volatility of the target analyte.[1][2] In contrast, HPLC can often analyze the compound directly, simplifying sample preparation.[3][4]
Parameter
GC-MS
HPLC
Principle
Separation of volatile compounds in the gas phase followed by mass-based detection.[1][5]
Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by detection (commonly UV).[3][4]
Sample Volatility
Requires volatile and thermally stable compounds. Derivatization is necessary for 4-(Ethylthio)benzoic acid.[2][5]
Suitable for non-volatile and thermally labile compounds. Direct analysis of 4-(Ethylthio)benzoic acid is possible.[2][4]
Sample Preparation
More complex, involving extraction and mandatory derivatization.[6]
Generally simpler, often requiring only extraction and filtration.[4]
Sensitivity
Generally higher, with detection limits often in the parts-per-billion (ppb) range.[1]
Sensitivity varies with the detector, typically in the parts-per-million (ppm) to ppb range.[1]
Specificity
High, as mass spectrometry provides structural information for definitive identification.[1][5]
Specificity depends on the detector. Diode-array detection (DAD) provides spectral information but is less definitive than MS.[7]
Analysis Time
Can be faster for simple mixtures once the sample is prepared.[1]
Runtimes can be longer, but sample preparation is often quicker.
Table 1. High-level comparison of GC-MS and HPLC for the analysis of 4-(Ethylthio)benzoic acid.
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of aromatic carboxylic acids using GC-MS and HPLC, based on published methods for similar compounds. These values can be considered indicative for the analysis of 4-(Ethylthio)benzoic acid.
This protocol is a general procedure for the analysis of carboxylic acids like 4-(Ethylthio)benzoic acid and would require optimization for this specific analyte.
1. Sample Preparation (Extraction):
A suitable extraction method, such as liquid-liquid extraction with an organic solvent (e.g., ethyl acetate), should be employed to isolate 4-(Ethylthio)benzoic acid from the sample matrix.
The organic extract is then dried under a stream of nitrogen.
2. Derivatization (Silylation):
To the dried extract, add a silylating agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N,O-Bis(trimethylsilyl)acetamide (BSA).[11]
The reaction is typically carried out by heating the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ester of 4-(Ethylthio)benzoic acid.[6][11]
3. GC-MS Conditions:
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
Inlet Temperature: 250 - 280 °C.
Injection Mode: Split or splitless, depending on the required sensitivity.
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a temperature ramp of 10-20°C/min to a final temperature of 280-300°C, held for several minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: A mass-to-charge ratio (m/z) range of approximately 50-400 amu.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
4. Expected Mass Spectrum Fragmentation:
Based on the fragmentation of similar compounds like 4-(methylthio)benzoic acid, the mass spectrum of the TMS derivative of 4-(Ethylthio)benzoic acid is expected to show a molecular ion peak (M+). Key fragment ions would likely include the loss of a methyl group from the TMS moiety (M-15), the loss of the ethyl group (M-29), and fragments corresponding to the benzoyl cation and thio-substituted phenyl ring.
HPLC Analysis Protocol
This protocol provides a starting point for the development of an HPLC method for 4-(Ethylthio)benzoic acid.
1. Sample Preparation:
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water.
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient elution is often suitable.
Solvent A: 0.1% formic acid or phosphoric acid in water.
Solvent B: Acetonitrile or methanol.
Gradient Program: A typical gradient might start with a low percentage of Solvent B, ramping up to a high percentage over 15-20 minutes to elute the analyte, followed by a re-equilibration step.
Flow Rate: 1.0 mL/min.
Column Temperature: 25-30 °C.
Detection: UV detection at a wavelength determined by the UV spectrum of 4-(Ethylthio)benzoic acid (likely around 254 nm). A Diode Array Detector (DAD) can be used to obtain the full UV spectrum for peak purity assessment.
Injection Volume: 10-20 µL.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of the most appropriate analytical technique, the following diagrams are provided.
Caption: GC-MS analysis workflow for 4-(Ethylthio)benzoic acid.
Caption: Decision tree for selecting an analytical method.
Proper Disposal of 4-(Ethylthio)benzoic Acid: A Guide for Laboratory Professionals
Researchers and scientists handling 4-(Ethylthio)benzoic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for...
Author: BenchChem Technical Support Team. Date: December 2025
Researchers and scientists handling 4-(Ethylthio)benzoic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound and its contaminated packaging.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. Safe handling practices are crucial to minimize exposure risks.
Recommended PPE:
Gloves: Wear chemical-impermeable gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Body Protection: Choose body protection appropriate for the concentration and amount of the substance at the specific workplace.[1]
Respiratory Protection: If dust is generated, use a NIOSH (US) or CEN (EU) approved respirator.[1]
Safe Handling Procedures:
Work in a well-ventilated area to avoid the formation of dust and aerosols.[2]
Surplus and non-recyclable 4-(Ethylthio)benzoic acid should be treated as chemical waste and disposed of through a licensed disposal company.[1] Do not discharge the material into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]
Disposal Options:
Licensed Chemical Destruction Plant: The material can be taken to a licensed facility for chemical destruction.[2]
Controlled Incineration: Controlled incineration with flue gas scrubbing is another viable disposal method.[2]
Disposal of Contaminated Packaging
Contaminated packaging should be handled with the same precautions as the chemical itself and disposed of as unused product.[1]
Packaging Disposal Procedures:
Triple Rinse: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2]
Landfill Disposal: Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2]
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[2]
Spill and Leak Management
In the event of a spill or leak, immediate action is necessary to contain the substance and prevent environmental contamination.
Spill Response Steps:
Ensure adequate ventilation and remove all sources of ignition. [2]